3-(2,4,6-Trimethylphenyl)-3-pentanol
Description
BenchChem offers high-quality 3-(2,4,6-Trimethylphenyl)-3-pentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4,6-Trimethylphenyl)-3-pentanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2,4,6-trimethylphenyl)pentan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-6-14(15,7-2)13-11(4)8-10(3)9-12(13)5/h8-9,15H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITDHZKPPGNOOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=C(C=C(C=C1C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: Profiling a Novel Moiety in the Context of Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of 3-(2,4,6-Trimethylphenyl)-3-pentanol
In the landscape of medicinal chemistry and drug development, the physicochemical properties of a candidate molecule are foundational to its ultimate success or failure.[1][2] These properties—spanning lipophilicity, solubility, and ionization state (pKa)—govern a compound's absorption, distribution, metabolism, and excretion (ADME), directly influencing its bioavailability, efficacy, and potential for toxicity.[3][4] This guide provides a comprehensive technical overview of the key physicochemical properties of 3-(2,4,6-Trimethylphenyl)-3-pentanol, a tertiary alcohol bearing a sterically hindered aromatic group.
As this specific molecule is not extensively characterized in publicly available literature, this document employs a standard drug discovery approach: leveraging data from close structural analogs to establish a robust, predictive profile. This methodology, combining theoretical analysis with established experimental protocols, provides a critical framework for researchers and drug development professionals to anticipate the behavior of this compound and design rational experimental plans. Every protocol herein is presented as a self-validating system, ensuring the generation of reliable and reproducible data.
Section 1: Core Molecular & Structural Attributes
The structure of 3-(2,4,6-Trimethylphenyl)-3-pentanol is defined by a central tertiary alcohol, with two ethyl groups and a 2,4,6-trimethylphenyl (mesityl) group attached to the carbinol carbon. This arrangement has significant implications for its physical properties, particularly steric hindrance around the hydroxyl group and a substantial non-polar surface area conferred by the mesityl and ethyl substituents.
Table 1: Calculated Core Properties of 3-(2,4,6-Trimethylphenyl)-3-pentanol
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O | Calculated |
| Molecular Weight | 220.35 g/mol | Calculated |
| Polar Surface Area (PSA) | 20.23 Ų | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 1 | Calculated |
| Rotatable Bonds | 3 | Calculated |
Section 2: Lipophilicity: The Key to Membrane Permeation
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's ability to cross biological membranes.[1] A balanced LogP is essential; while high lipophilicity can enhance target binding and membrane permeation, it often leads to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity.[3][5]
Given the substantial hydrocarbon character of 3-(2,4,6-Trimethylphenyl)-3-pentanol, a high LogP value is anticipated. The calculated LogP for the simpler analog, 3-phenyl-3-pentanol, is 2.694.[6] The addition of three methyl groups to the phenyl ring is expected to significantly increase this value, likely pushing it into the 3.5-4.5 range, a region associated with high membrane permeability but potentially challenging solubility.
Table 2: LogP Values of Structural Analogs
| Compound | LogP (Value) | Type | Source |
| 3-Phenyl-3-pentanol | 2.694 | Calculated | Cheméo[6] |
| 3-Pentanol | 1.21 | Experimental | PubChem[7] |
| 2,3,4-trimethyl-3-pentanol | 2.310 | Estimated | The Good Scents Company[8] |
| 3-isopropyl-2,2,4-trimethyl-3-pentanol | 3.8 | Calculated | PubChem[9] |
Protocol for Experimental LogP Determination (Shake-Flask Method)
The shake-flask method is the universally recognized "gold standard" for LogP determination due to its direct measurement of partitioning at equilibrium.[10]
I. Materials & Reagents:
-
3-(2,4,6-Trimethylphenyl)-3-pentanol (high purity)
-
n-Octanol (reagent grade, pre-saturated with water)
-
Deionized water (or appropriate buffer, e.g., PBS pH 7.4, pre-saturated with n-octanol)
-
Glass screw-cap vials or tubes
-
Mechanical shaker or rotator
-
Centrifuge
-
Validated analytical system for quantification (e.g., HPLC-UV, LC-MS)
II. Step-by-Step Methodology:
-
Solvent Preparation: Vigorously mix equal volumes of n-octanol and water (or buffer) in a separatory funnel for 24 hours. Allow the layers to separate completely to create mutually saturated solvents. This prevents volume changes during the experiment.
-
Compound Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
Partitioning: In a glass vial, add a precise volume of the octanol stock solution and a precise volume of the pre-saturated water/buffer. The volume ratio should be adjusted based on the expected LogP to ensure quantifiable concentrations in both phases.
-
Equilibration: Seal the vials and place them on a mechanical shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 1 to 24 hours). A preliminary time-course study is required to determine the minimum time to reach a stable concentration ratio.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 2000 x g for 15 minutes) to ensure complete separation of the aqueous and octanolic phases.
-
Sampling & Analysis: Carefully withdraw an aliquot from each phase, avoiding any contamination from the interface. Quantify the concentration of the compound in each aliquot using a validated analytical method.
-
Calculation: Calculate the LogP using the formula: LogP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Visualization of LogP Determination Workflow
Caption: Workflow for the Shake-Flask LogP Determination Method.
Section 3: Aqueous Solubility
Aqueous solubility is a non-negotiable property for most drug candidates, as a compound must dissolve to be absorbed systemically.[11] Poor solubility can lead to low bioavailability, formulation difficulties, and unreliable in vivo performance.[1][12] There are two primary types of solubility measurements: kinetic and thermodynamic.[12] For drug development, thermodynamic (or equilibrium) solubility is the most definitive measure, representing the true saturation point of the compound.[13][14]
The high anticipated lipophilicity and crystalline nature of 3-(2,4,6-Trimethylphenyl)-3-pentanol strongly suggest it will have low thermodynamic aqueous solubility. This presents a classic "lipophilicity-solubility trade-off" that medicinal chemists frequently encounter.[1]
Protocol for Thermodynamic Solubility Determination
This protocol aligns with guidelines from regulatory bodies for biopharmaceutical classification.[11][15]
I. Materials & Reagents:
-
3-(2,4,6-Trimethylphenyl)-3-pentanol (crystalline solid)
-
Buffer solutions at relevant pH values (e.g., pH 1.2, 4.5, and 6.8)
-
Glass vials with screw caps
-
Orbital shaker with temperature control (37 ± 1 °C)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical system for quantification (e.g., HPLC-UV, LC-MS)
II. Step-by-Step Methodology:
-
Compound Addition: Add an excess amount of the solid compound to a vial. The excess should be sufficient to maintain a saturated solution with visible solid remaining at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired buffer solution to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to 37 ± 1 °C. Agitate for a predetermined period (e.g., 24-48 hours) sufficient to reach thermodynamic equilibrium. This duration must be established via a preliminary experiment measuring concentration at multiple time points until a plateau is reached.
-
Sample Preparation: After equilibration, allow the vials to stand briefly to let the excess solid settle.
-
Filtration: Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter to remove all undissolved solids. This step is critical to avoid overestimation of solubility.
-
Analysis: Dilute the filtrate if necessary and quantify the concentration of the dissolved compound using a validated analytical method.
-
Reporting: The final concentration is reported as the thermodynamic solubility at that specific pH and temperature (e.g., in µg/mL or µM). The pH of the final saturated solution should also be measured and reported.
Visualization of Physicochemical Interplay in Drug Absorption
Caption: Interplay of Core Physicochemical Properties in Drug Absorption.
Section 4: Ionization State (pKa)
The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This is crucial for predicting a drug's behavior in different physiological compartments (e.g., stomach at pH ~2, intestine at pH ~6-7.4). For 3-(2,4,6-Trimethylphenyl)-3-pentanol, the only ionizable proton is that of the tertiary alcohol.
Tertiary alcohols are extremely weak acids, with pKa values typically in the range of 18-19.[16] Therefore, in the entire physiological pH range of 1 to 8, the hydroxyl group will remain fully protonated and neutral. The compound can be considered non-ionizable for all practical purposes in drug development, meaning its solubility and lipophilicity (LogP vs. LogD) will not be pH-dependent.
Section 5: Key Spectral Characteristics
While not physicochemical properties in the ADME sense, the spectral characteristics of a compound are vital for its identification and characterization. Based on its structure, the following spectral features are predicted:
-
¹H NMR: The spectrum would be characterized by its symmetry. A single sharp peak would represent the two aromatic protons. Three distinct singlets would appear for the methyl groups on the ring (one for the para-methyl, two for the ortho-methyls). The two ethyl groups would present as a quartet and a triplet. A singlet for the hydroxyl proton would also be present, its chemical shift being dependent on solvent and concentration.
-
¹³C NMR: Due to the molecule's symmetry, fewer than 15 carbon signals would be expected. Key signals would include the quaternary carbinol carbon (~75-85 ppm), several distinct aromatic carbon signals, and signals for the ethyl and methyl carbons.
-
Infrared (IR) Spectroscopy: The most prominent feature would be a broad O-H stretching band around 3200-3600 cm⁻¹. Sharp C-H stretching bands would appear just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic). Aromatic C=C stretching vibrations would be visible in the 1600-1450 cm⁻¹ region.[17]
Conclusion
This technical guide establishes a predictive but scientifically grounded profile for 3-(2,4,6-Trimethylphenyl)-3-pentanol. The analysis indicates a molecule of high lipophilicity, low expected aqueous solubility, and a non-ionizable character within the physiological pH range. This profile suggests that while the compound may exhibit excellent membrane permeability, its development as an orally bioavailable drug would likely face significant challenges related to solubility and formulation. The provided experimental protocols for LogP and thermodynamic solubility determination represent the essential next steps for any research program involving this compound, as empirical data is indispensable for validating these predictions and guiding further development efforts.
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Gleeson, M. P., Hersey, A., & Montanari, D. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available at: [Link]
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Rajput, S. K. (2015). Importance of Physicochemical Properties In Drug Discovery. RA J. of Applied Research. Available at: [Link]
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Wilson, H. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. Available at: [Link]
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De-Bortoli, A., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]
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Huesgen, A.G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies, Inc. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3-(4-Methylphenyl)-3-pentanol. PubChem. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Phenyl-3-pentanol (CAS 1565-71-5). Available at: [Link]
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Chair of Analytical Chemistry, University of Tartu. (n.d.). pKa values bases. Available at: [Link]
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The Good Scents Company. (n.d.). 2,3,4-trimethyl-3-pentanol. Available at: [Link]
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Hill, N. J., & Barbaro, J. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. Available at: [Link]
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LookChem. (n.d.). 2,2,4-Trimethyl-3-hydroxypentanal. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3-Pentanol, 3-isopropyl-2,2,4-trimethyl-. PubChem. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). 3-(2-Methylphenyl)propanal Properties. Available at: [Link]
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An In-depth Technical Guide to the Thermodynamic Stability of Mesityl-Substituted Tertiary Alcohols
Abstract
Mesityl-substituted tertiary alcohols, such as trimesitylmethanol, represent a class of molecules where extreme steric congestion dictates their chemical behavior and thermodynamic properties. This guide provides a detailed analysis of the factors governing their stability, focusing on the interplay between electronic stabilization of the incipient carbocation and the destabilizing effects of severe steric strain. We will explore the synthesis of these unique structures, the methodologies for assessing their stability, and the underlying thermodynamic principles that make them a fascinating subject for researchers in physical organic chemistry and drug development. This document moves beyond a simple recitation of facts to explain the causality behind experimental design and data interpretation, providing a self-validating framework for understanding these sterically hindered systems.
Introduction: The Challenge of Steric Crowding
Tertiary alcohols are a fundamental functional group in organic chemistry. Their stability is typically rationalized by the electronic effects of the three alkyl substituents attached to the carbinol carbon. These groups, being weakly electron-donating, stabilize the partial positive charge on the carbon atom and, more significantly, stabilize the tertiary carbocation intermediate that forms during reactions like acid-catalyzed dehydration.[1][2] The established order of carbocation stability—tertiary > secondary > primary—is a cornerstone of mechanistic understanding.[3][4]
However, when the alkyl groups are exceptionally bulky, such as the mesityl (2,4,6-trimethylphenyl) group, a second, often overriding, factor comes into play: steric strain . Mesityl-substituted tertiary alcohols are compounds where the central carbinol carbon is shielded by a dense cloud of methyl groups, leading to profound consequences for their synthesis, structure, and reactivity. In these systems, the drive to form a planar, sp²-hybridized carbocation is pitted against the immense van der Waals repulsion between the interlocking mesityl groups. This guide will dissect this thermodynamic conflict.
In the context of drug development, understanding such stability is not merely academic. The introduction of a tertiary alcohol can significantly enhance metabolic stability by providing steric "shielding" that prevents enzymatic oxidation, a common metabolic pathway for primary and secondary alcohols.[5]
The Dueling Forces: Electronic Stabilization vs. Steric Strain
The thermodynamic stability of a molecule is a measure of its Gibbs free energy (G); lower energy corresponds to higher stability.[6] For mesityl-substituted tertiary alcohols, the overall stability is a delicate balance of opposing energetic contributions.
Electronic Stabilization
Upon protonation of the hydroxyl group by an acid catalyst, the C-O bond is weakened, preparing the molecule for the departure of a water molecule.[7] The subsequent formation of a tertiary carbocation is the rate-determining step in the E1 dehydration mechanism.[7] This intermediate is stabilized by two primary electronic effects:
-
Inductive Effect: The alkyl groups on the mesityl rings donate electron density through the sigma bond framework, helping to disperse the positive charge of the carbocation.[4]
-
Hyperconjugation: The overlap of filled C-H or C-C σ-bonds on the methyl groups with the empty p-orbital of the carbocation center provides additional stabilization.[1][8]
Steric Destabilization (Strain)
Steric strain is an increase in a molecule's potential energy due to repulsive forces between non-bonded atoms that are forced closer than their van der Waals radii would ideally allow. In a molecule like trimesitylmethanol, this strain is substantial.
-
Ground State Strain: In the tetrahedral (sp³) alcohol, the three bulky mesityl groups are forced into close proximity, creating significant van der Waals repulsion. This strain raises the ground state energy of the alcohol.
-
Transition State & Carbocation Strain: The transition to a planar (sp²) carbocation requires the mesityl groups to move even closer in-plane, which would intuitively increase steric clash. This resistance to planarization can significantly raise the activation energy for carbocation formation, thereby slowing down reactions like dehydration and solvolysis.
The logical relationship between these factors is illustrated below.
Synthesis of Sterically Hindered Tertiary Alcohols
The synthesis of highly congested alcohols like trimesitylmethanol is non-trivial. The primary challenge is overcoming the steric hindrance that impedes the approach of a nucleophile to the electrophilic carbonyl carbon. The Grignard reaction is the most common method, though modifications are necessary.
Causality Behind Experimental Choices
-
Choice of Nucleophile and Electrophile: To synthesize trimesitylmethanol, one could theoretically react mesitylmagnesium bromide with dimesityl ketone. However, the extreme steric bulk on both reactants makes this approach exceptionally difficult. A more practical, though still challenging, route involves the reaction of a less hindered electrophile with a bulky Grignard reagent, or vice versa. For an analogue like triphenylmethanol, the reaction between phenylmagnesium bromide and benzophenone is standard.
-
Solvent Selection: Standard Grignard reactions are often performed in diethyl ether. However, for the formation of sterically hindered Grignard reagents or their reaction with hindered ketones, a solvent with better coordinating ability, such as tetrahydrofuran (THF), is often required to maintain the solubility and reactivity of the organomagnesium species.
-
Magnesium Activation: The formation of hindered Grignard reagents can be sluggish. Activating the magnesium turnings, for instance with a crystal of iodine or 1,2-dibromoethane, is often necessary to initiate the reaction.
Experimental Protocol: Adapted Synthesis of a Sterically Hindered Tertiary Alcohol
This protocol is adapted from the well-established synthesis of triphenylmethanol and is applicable to other sterically hindered tertiary alcohols with appropriate modifications for the specific substrates.
Objective: To synthesize a tertiary alcohol via the Grignard reaction, overcoming steric hindrance.
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Bromomesitylene (or other aryl/alkyl halide)
-
Dimesityl ketone (or other sterically hindered ketone)
-
Iodine crystal (for activation)
-
10% Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes (for purification)
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen to exclude atmospheric moisture.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine. Add a small portion of a solution of bromomesitylene in anhydrous THF. The disappearance of the iodine color and gentle refluxing indicates the reaction has initiated. Once initiated, add the remaining bromomesitylene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Ketone: Dissolve the dimesityl ketone in anhydrous THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirring Grignard reagent. A precipitate (the magnesium alkoxide salt) will likely form. The reaction is exothermic and may need to be cooled in an ice bath to control the rate.
-
Work-up and Protonation: After the addition is complete and the reaction has stirred for 1-2 hours, cool the flask in an ice bath. Slowly and cautiously add 10% sulfuric acid dropwise to quench any unreacted Grignard reagent and to protonate the magnesium alkoxide salt. Continue adding acid until all the white solids have dissolved and two clear layers are visible.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation.
-
Final Purification: The crude product is often contaminated with a biphenyl-type coupling byproduct. This can typically be removed by recrystallization or by washing the crude solid with a non-polar solvent like hexanes, in which the desired alcohol is much less soluble.
Assessing Thermodynamic Stability
Directly measuring the Gibbs free energy of formation for a complex molecule like trimesitylmethanol is challenging. Therefore, its thermodynamic stability is typically assessed indirectly by studying the kinetics and equilibrium of reactions in which it participates, most notably, acid-catalyzed dehydration. A higher activation energy for dehydration or a less favorable equilibrium constant indicates greater stability of the alcohol relative to the corresponding alkene.
Kinetic Analysis: Solvolysis and Dehydration Rates
The rate of reactions proceeding through an E1 mechanism, such as the dehydration or solvolysis of tertiary alcohols, is directly dependent on the stability of the carbocation intermediate.[3] Highly hindered alcohols are expected to react much more slowly than their less hindered counterparts (e.g., tert-butanol) due to the increased steric strain in the transition state leading to the carbocation.
Experimental Protocol: Measuring Dehydration Kinetics by Titration
Objective: To determine the rate constant for the acid-catalyzed dehydration of a tertiary alcohol by monitoring the production of acid. (Note: This method tracks the reverse reaction, hydration, but the principle allows for determination of the forward rate constant at equilibrium). A more direct approach for dehydration would monitor the appearance of the alkene product by spectroscopy. For solvolysis, the generation of HCl can be monitored.
Methodology:
-
Reaction Setup: Prepare a solution of the tertiary alcohol (e.g., trimesitylmethanol) in a suitable solvent mixture (e.g., aqueous ethanol). The reaction is initiated by adding a known concentration of a strong acid catalyst (e.g., HCl or H₂SO₄). The entire setup should be maintained at a constant temperature in a thermostatted water bath.
-
Monitoring Acid Concentration: At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a flask of ice-cold water.
-
Titration: Add a few drops of a suitable indicator (e.g., bromothymol blue). Titrate the quenched aliquot with a standardized solution of sodium hydroxide (NaOH) to determine the concentration of the acid catalyst.
-
Data Analysis: The rate of reaction can be determined by plotting the concentration of the reactant (or product) versus time. For a first-order reaction, the rate constant (k) can be calculated from the slope of a plot of ln[Alcohol] versus time. The activation energy (Ea) can then be determined by measuring the rate constant at several different temperatures and constructing an Arrhenius plot (ln(k) vs. 1/T).
Spectroscopic Analysis of Carbocation Stability
A powerful method for directly observing and characterizing stable carbocations was pioneered by George Olah. By dissolving the alcohol precursor in a "superacid" medium (e.g., SbF₅/FSO₃H) at low temperatures, the lifetime of the carbocation can be extended sufficiently for spectroscopic analysis, particularly by ¹³C NMR.
Structural Analysis: X-ray Crystallography
While kinetic and spectroscopic methods probe the energetic landscape, single-crystal X-ray diffraction provides a static, high-resolution picture of the molecule's ground-state structure. This technique is indispensable for quantifying steric strain.
Protocol: Single-Crystal X-ray Diffraction Analysis
-
Crystal Growth: High-quality single crystals of the mesityl-substituted alcohol are grown, typically by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with monochromatic X-rays, and the diffraction pattern (the angles and intensities of the scattered X-rays) is recorded.
-
Structure Solution and Refinement: The diffraction data is processed computationally to generate a three-dimensional electron density map of the crystal's unit cell. From this map, the positions of the individual atoms can be determined and refined to yield a precise molecular structure.
Expected Insights for Trimesitylmethanol:
-
Bond Elongation: The C-C bonds connecting the central carbinol carbon to the mesityl rings are expected to be longer than a typical C(sp³)-C(sp²) bond length (~1.51 Å) to alleviate steric repulsion.
-
Distorted Bond Angles: The C-C-C bond angles around the central carbon are likely to be distorted from the ideal tetrahedral angle of 109.5° to accommodate the bulky substituents.
-
Conformation: The analysis would reveal the precise torsional angles of the mesityl rings relative to each other, showing how the molecule twists to find a minimum energy conformation.
While a published crystal structure for trimesitylmethanol was not located for this guide, data for such molecules can be found in the Cambridge Structural Database (CSD).
Quantitative Data and Comparisons
Quantitative thermodynamic data for highly specialized and sterically hindered molecules like trimesitylmethanol is scarce in the literature. However, we can make informed comparisons using data from related, well-studied compounds.
| Compound | Reaction | Relative Rate (Solvolysis) | Key Stability Factor(s) |
| tert-Butanol | Dehydration/Solvolysis | Baseline (Fast) | Electronic stabilization of 3° carbocation.[3] |
| Triphenylmethanol | Dehydration/Solvolysis | Faster than tert-Butanol | Resonance stabilization of the trityl cation. |
| Trimesitylmethanol | Dehydration/Solvolysis | Expected to be very slow | Extreme steric hindrance destabilizes the transition state leading to the carbocation, outweighing electronic effects. |
The expected slow reactivity of trimesitylmethanol is a direct consequence of its thermodynamic profile: while the ground-state alcohol is destabilized by strain, the transition state leading to the carbocation is likely destabilized to an even greater extent, resulting in a very high activation energy barrier.
Conclusion for Drug Development and Research Professionals
The study of mesityl-substituted tertiary alcohols provides a compelling case study in the balance of electronic and steric effects that govern molecular stability.
-
For Researchers: These molecules serve as excellent models for quantifying the energetic cost of steric strain and for probing the limits of carbocation-forming reactions. The lack of readily available thermodynamic and kinetic data presents an opportunity for foundational research using the experimental and computational methodologies outlined in this guide.
-
For Drug Development Professionals: The key takeaway is the concept of steric shielding . While a mesityl group is too bulky for most pharmaceutical applications, the principle of using geminal alkyl groups to create a tertiary alcohol can dramatically improve a drug candidate's metabolic profile.[5] By blocking sites of oxidative metabolism, this strategy can increase a compound's half-life and bioavailability. However, this stability must be carefully balanced, as the same steric hindrance can also impede binding to the desired biological target.
References
-
Bartlett, P. D., & Schneider, A. (1945). The Synthesis of Tri-t-butylcarbinol and Other Highly Branched Alcohols by Means of Sodium. Journal of the American Chemical Society, 67(1), 141–144. Available at: [Link]
-
Vaia. (n.d.). Account for the relative rates of solvolysis of these compounds in aqueous acetic acid. Vaia. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 5). 7.9: Carbocation Structure and Stability. Available at: [Link]
-
Chemistry LibreTexts. (2019, December 30). 8.1: Solvolysis of Tertiary and Secondary Haloalkanes. Available at: [Link]
-
Sommer, R. D., et al. (2022). Synthesis of Highly Congested Tertiary Alcohols via the[2][2] Radical Deconstruction of Breslow Intermediates. ACS Organic & Inorganic Au. Available at: [Link]
-
Dalal Institute. (n.d.). Applications of NMR Spectroscopy in the Detection of Carbocations. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. Department of Chemistry. Available at: [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Available at: [Link]
-
Clutch Prep. (2015, March 12). Determining Carbocation Stability. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Triphenylmethanol. Available at: [Link]
-
UCLA Department of Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Steric strain. Available at: [Link]
-
Fiveable. (2025, August 15). Thermodynamic stability Definition. Available at: [Link]
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Chemistry Steps. (2023, December 23). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Available at: [Link]
-
Hypha Discovery. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design. Available at: [Link]
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Solubility Profiling & Solvent Selection for 3-(2,4,6-Trimethylphenyl)-3-pentanol
A Technical Guide for Process Development & Synthesis Optimization
Executive Summary & Physicochemical Profile[1][2]
3-(2,4,6-Trimethylphenyl)-3-pentanol (CAS: 1443343-75-6) represents a specific class of sterically hindered, lipophilic tertiary alcohols . Unlike simple aliphatic alcohols, the solubility behavior of this molecule is dominated by the bulky mesityl (2,4,6-trimethylphenyl) group and the geminal diethyl substituents.
Understanding its solubility is critical not just for dissolution, but for designing liquid-liquid extraction (LLE) workups, crystallization protocols, and organometallic ligand synthesis where this alcohol often serves as a bulky alkoxide precursor.
Physicochemical Characterization
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Formula | C₁₄H₂₂O | High Carbon-to-Oxygen ratio (14:1) indicates high lipophilicity. |
| Structure Type | Tertiary Benzylic Alcohol | The -OH group is sterically "buried" by the ortho-methyls of the mesityl ring and the two ethyl chains. |
| Predicted LogP | ~4.5 - 5.2 | Highly hydrophobic; partitions strongly into organic phases. |
| H-Bond Donor | Weak (Sterically Hindered) | Poor interaction with water; reduced solubility in polar protic solvents compared to primary alcohols. |
| Physical State | Viscous Liquid / Low-Melting Solid | Likely forms supercooled liquids; dissolution kinetics may be viscosity-limited. |
Solvent Compatibility Matrix
The following matrix categorizes solvents based on their thermodynamic compatibility with 3-(2,4,6-Trimethylphenyl)-3-pentanol. This data is derived from Hansen Solubility Parameters (HSP) principles, prioritizing dispersion forces (
Solubility Prediction Table
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Primary choice for dissolution. The high dispersion forces of DCM match the aromatic mesityl core. |
| Non-Polar Aromatics | Toluene, Xylene, Benzene | Excellent | "Like dissolves like." The mesityl group interacts favorably via |
| Polar Aprotic | THF, Ethyl Acetate, DMSO | Good to Excellent | Good solubility. DMSO is effective for biological assays, though the compound's lipophilicity may cause precipitation upon aqueous dilution. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Good | Soluble due to the large alkyl/aryl surface area. Note: May crystallize out at low temperatures (-20°C), making this a candidate for recrystallization. |
| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Moderate | Soluble, but steric bulk disrupts the solvent's H-bond network. Solubility decreases significantly with water content >10%. |
| Aqueous Media | Water, PBS Buffer (pH 7.4) | Insoluble | The hydrophobic effect dominates. The "buried" hydroxyl cannot overcome the entropic penalty of disrupting the water lattice. |
Experimental Protocol: Thermodynamic Solubility Determination
For drug development applications (e.g., ADME profiling or formulation), relying on visual estimation is insufficient. The following protocol utilizes the Shake-Flask Method , the gold standard for determining equilibrium (thermodynamic) solubility.
Phase 1: Preparation & Equilibration
-
Excess Solid Addition: Weigh approximately 2–5 mg of the compound into a 1.5 mL HPLC vial (or microcentrifuge tube).
-
Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, FaSSIF, or organic solvent).
-
Agitation: Place vials on a rotary shaker or orbital mixer at 37°C (physiological) or 25°C (ambient) .
-
Critical Step: Agitate for 24–48 hours . The high viscosity/lipophilicity may slow down the wetting process.
-
-
Visual Check: Ensure undissolved solid remains. If the solution is clear, add more solid until a suspension persists.
Phase 2: Phase Separation & Analysis
-
Centrifugation: Centrifuge at 10,000–15,000 rpm for 10 minutes to pellet undissolved material.
-
Why? Filtration can lose lipophilic compounds to the filter membrane (non-specific binding). Centrifugation is safer for this molecule.
-
-
Sampling: Carefully aspirate the supernatant.
-
Dilution:[1] Immediately dilute the supernatant into an organic solvent (e.g., Acetonitrile or Methanol) to prevent precipitation during analysis.
-
-
Quantification: Analyze via HPLC-UV (detection at 210 nm or 254 nm for the mesityl chromophore) or LC-MS .
Workflow Visualization
Figure 1: Standardized workflow for determining thermodynamic solubility of lipophilic intermediates.
Strategic Application: Solvent Selection Guide
In process chemistry, selecting the right solvent is a balance between solubility (for reaction) and insolubility (for isolation).
Scenario A: Reaction Solvent Selection
-
Goal: Maximize concentration and reaction rate.
-
Recommendation: Use THF or Toluene .
-
Reasoning: These solvents dissolve the alcohol completely and are compatible with common reagents used with hindered alcohols (e.g., NaH, n-BuLi for deprotonation). Toluene allows for azeotropic removal of water if the alcohol is being dehydrated or esterified.
-
Scenario B: Purification via Crystallization
-
Goal: Induce precipitation of the product while keeping impurities in solution (or vice versa).
-
Recommendation: Use a Hexane/Ethyl Acetate gradient or Cold Pentane .
-
Protocol: Dissolve the compound in a minimum amount of warm Hexane (or Heptane). Cool slowly to -20°C. The steric bulk of the mesityl group often facilitates crystallization from cold alkanes.
-
Scenario C: Aqueous Workup (Extraction)
-
Goal: Partition product into the organic layer.
-
Recommendation: Use DCM or MTBE (Methyl tert-butyl ether).
-
Outcome: The compound will partition >99% into the organic layer.
-
Caution: Avoid emulsions. Due to its surfactant-like structure (polar head, large non-polar tail), vigorous shaking with water can form emulsions. Use brine to break them.
-
Decision Tree for Solvent Selection
Figure 2: Decision support tree for solvent selection based on process stage.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link
-
Bergström, C. A. S., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[2] (Standard reference for HSP principles used in matrix).
- Sigma-Aldrich. (n.d.).
Sources
IUPAC naming conventions for trimethylphenyl pentanol derivatives
This guide details the IUPAC nomenclature conventions for trimethylphenyl pentanol derivatives , a specific class of organic compounds often encountered in medicinal chemistry and fragrance synthesis. It is designed to provide a robust, self-validating logic for researchers to unambiguously name these complex structures.
Part 1: The Core Naming Directive
In organic nomenclature, precision is not merely bureaucratic; it is the coordinate system of chemical reality. For trimethylphenyl pentanol derivatives , the challenge lies in correctly prioritizing two major structural components: the aromatic ring (trimethylphenyl) and the alkyl chain (pentanol).
The fundamental IUPAC hierarchy dictates the following logic:
-
Principal Functional Group: The hydroxyl group (-OH ) has higher priority than alkyl groups or simple aromatic rings.
-
Parent Structure: Therefore, the molecule is named as a pentanol , not a benzene derivative.
-
Substituent Handling: The benzene ring, bearing three methyl groups, is treated as a complex substituent (a trimethylphenyl group) attached to the pentanol chain.
Part 2: Scientific Integrity & Logic (The Protocol)
The Hierarchical Decision Matrix
To name these compounds accurately, you must follow a strict order of operations. This protocol ensures that even if the structure changes (e.g., the -OH moves), the name remains valid.
| Step | Rule | Causality / Logic |
| 1 | Identify Principal Group | The -OH group determines the suffix -ol .[1] It outranks the phenyl ring and methyl groups. |
| 2 | Select Parent Chain | Select the longest carbon chain containing the -OH-bearing carbon.[1][2] This is the pentane chain. |
| 3 | Number Parent Chain | Number the pentane chain starting from the end that gives the -OH group the lowest possible number (locant). |
| 4 | Name the Substituent | The aromatic ring is a phenyl group. It is attached to the pentane chain.[3] |
| 5 | Number the Substituent | The point of attachment on the phenyl ring is defined as position 1' . The methyl groups on the ring are numbered to give them the lowest possible set of locants relative to this attachment point. |
Deep Dive: Numbering the Complex Substituent
A common error is misnumbering the phenyl ring. The carbon atom of the benzene ring that bonds to the pentanol chain is always C1 of the substituent.
-
Correct: 3-(2,4,6-trimethylphenyl)... (Methyls are at 2, 4, and 6 relative to the connection).
-
Incorrect: 3-(1,3,5-trimethylphenyl)... (This implies the connection is at a position that would force higher numbers or ignores the connection point's priority).
Part 3: Visualization of the Naming Logic
The following diagram illustrates the decision pathway for naming 3-(2,4,5-trimethylphenyl)pentan-1-ol .
Figure 1: Logical flow for deriving the IUPAC name of a substituted phenyl alkanol.
Part 4: Structural Case Studies & Data
The following table contrasts correct IUPAC names with common errors for specific isomers. This distinction is critical in drug development where "trimethylphenyl pentanol" is an ambiguous class description, not a specific entity.
Table 1: Nomenclature of Common Isomers
| Structure Description | Correct IUPAC Name | Common Error / Ambiguity |
| Isomer A: OH at C1; Phenyl at C3; Ring methyls at 2,4,5 | 3-(2,4,5-trimethylphenyl)pentan-1-ol | 3-trimethylphenyl-1-pentanol (Lacks ring numbering) |
| Isomer B: OH at C3; Phenyl at C3; Ring methyls at 2,4,6 | 3-(2,4,6-trimethylphenyl)pentan-3-ol | Mesityl pentanol (Trivial name, imprecise) |
| Isomer C: OH at C1; Phenyl at C5; Ring methyls at 2,4,6 | 5-(2,4,6-trimethylphenyl)pentan-1-ol | 5-mesitylpentanol |
Experimental Protocol: Verification of Isomer Structure
When synthesizing or sourcing these derivatives, NMR spectroscopy is the gold standard for verifying the substitution pattern implied by the IUPAC name.
Methodology:
-
1H NMR (Proton NMR):
-
Identify the pentanol backbone : Look for a triplet or multiplet at
3.5-3.7 ppm (CH2-OH) for primary alcohols. -
Identify the aromatic region : Integration is key. A trimethylphenyl group will show only 2 aromatic protons (if trisubstituted) or specific splitting patterns depending on symmetry.
-
Methyl Groups: Look for 3 distinct singlets (or overlapping signals) in the
2.1-2.4 ppm range corresponding to the Ar-CH3 groups.
-
-
13C NMR:
-
Confirm the number of aromatic carbons. A trimethylphenyl group attached to a chain will show 4 substituted aromatic carbons (3 methyl-bearing, 1 chain-bearing) and 2 unsubstituted carbons .
-
Part 5: Advanced Isomer Visualization
To further clarify the structural differences, the diagram below represents the connectivity of 3-(2,4,6-trimethylphenyl)pentan-3-ol , a tertiary alcohol variant.
Figure 2: Connectivity map for 3-(2,4,6-trimethylphenyl)pentan-3-ol, highlighting the parent chain (C1-C5) and ring numbering.[4]
References
-
IUPAC Nomenclature of Organic Chemistry (The Blue Book) . P-15: Rules for Alcohols and Phenols. International Union of Pure and Applied Chemistry.[5][6][7]
-
PubChem Compound Summary. 2,2,4-Trimethyl-3-pentanol (Example of alkyl-only isomer).
-
Sigma-Aldrich Product Specification. 3-(2,4,5-Trimethylphenyl)-3-pentanol. Merck KGaA.
-
NIST Chemistry WebBook . Standard Reference Data for Trimethyl Pentanol Isomers. National Institute of Standards and Technology.[8][9]
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- 4. old.iupac.org [old.iupac.org]
- 5. Organic Nomenclature [www2.chemistry.msu.edu]
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- 8. 2,2,4-Trimethyl-3-pentanol [webbook.nist.gov]
- 9. 2,2,4-Trimethyl-3-pentanol [webbook.nist.gov]
A Technical Guide to the Physicochemical Properties of 3-(2,4,6-Trimethylphenyl)-3-pentanol: Boiling and Melting Point Analysis
Abstract
This technical guide provides a comprehensive analysis of the boiling and melting points of the tertiary alcohol, 3-(2,4,6-trimethylphenyl)-3-pentanol. In the absence of experimentally determined data for this specific compound, this document outlines the foundational principles governing these physical properties, offers estimated values based on structurally analogous compounds, and details the standard methodologies for their empirical determination. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical characteristics of novel organic molecules.
Introduction to 3-(2,4,6-Trimethylphenyl)-3-pentanol
3-(2,4,6-Trimethylphenyl)-3-pentanol is a tertiary alcohol characterized by a central pentanol core with the hydroxyl group at the third position. This carbon is also bonded to a sterically hindered 2,4,6-trimethylphenyl (mesityl) group. The presence of the hydroxyl group allows for hydrogen bonding, a key factor in determining its physical properties. The bulky mesityl group, however, introduces significant steric hindrance around the hydroxyl functionality, which can influence its intermolecular interactions.
A plausible and common laboratory-scale synthesis of this and similar tertiary alcohols involves the Grignard reaction.[1][2] This method would utilize the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a suitable ketone, in this case, 1-(2,4,6-trimethylphenyl)propan-1-one, or alternatively, the reaction of 2,4,6-trimethylphenylmagnesium bromide with 3-pentanone.[3][4][5] The final product is obtained after an acidic workup.[4][5]
Caption: Workflow for melting point determination using a Mel-Temp apparatus.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Protocol using a Thiele Tube:
-
Sample Preparation: A small volume (a few milliliters) of liquid 3-(2,4,6-trimethylphenyl)-3-pentanol is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer, and both are immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.
-
Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.
Conclusion
While experimental data for 3-(2,4,6-trimethylphenyl)-3-pentanol is not currently published, a thorough analysis of its structure and comparison with analogous compounds allows for reasoned estimations of its boiling and melting points. The increased molecular weight and steric bulk conferred by the 2,4,6-trimethylphenyl group, when compared to 3-phenyl-3-pentanol, suggest a higher boiling point. The structural similarity to 2,4,6-trimethylphenol points towards a melting point that would render the compound a solid at room temperature. The protocols outlined in this guide provide a clear path for the empirical validation of these estimated properties, which is a critical step in the characterization of any new chemical entity for research and development purposes.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10698, 2,4,6-Trimethylphenol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,4,6-trimethyl phenol. Retrieved from [Link]
-
ChemBK. (2024, April 9). 3-PHENYL-3-PENTANOL. Retrieved from [Link]
-
Chad's Prep. (n.d.). Synthesis of Alcohols; Grignard Addition. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Grignard Synthesis of Various Tertiary Alcohols. Retrieved from [Link]
-
LookChem. (n.d.). 3-PHENYL-3-PENTANOL. Retrieved from [Link]
-
Master Organic Chemistry. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Retrieved from [Link]
-
YouTube. (2026, January 25). Synthesize ANY alcohol with Grignard Magic from Ketones! Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Phenyl-3-pentanol (CAS 1565-71-5). Retrieved from [Link]
-
Wikipedia. (n.d.). Mesitol. Retrieved from [Link]
-
Science Ready. (n.d.). Alcohols: Structure & Properties – HSC Chemistry. Retrieved from [Link]
-
HSCprep. (2025, March 4). Understanding Melting and Boiling Points of Organic Compounds - Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Grignard Synthesis for 3-Phenyl-3-Pentanol. Retrieved from [Link]
-
International Journal of Computer Engineering and Applications. (n.d.). Boiling Point Estimation Program Especially for Aromatic Compounds Supplementing Joback Method. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
Sources
Technical Whitepaper: Synthesis, Registry Analysis, and Chemical Profiling of 3-(2,4,6-Trimethylphenyl)-3-pentanol
Introduction & Registry Profiling
In the realm of advanced organic synthesis and drug development, sterically hindered tertiary alcohols serve as critical building blocks, chiral auxiliaries, and ligand precursors. One such highly specialized compound is 3-(2,4,6-Trimethylphenyl)-3-pentanol. Due to the complexities of IUPAC nomenclature—where it is frequently listed as 3-mesitylpentan-3-ol or 1-(2,4,6-trimethylphenyl)-1-ethylpropan-1-ol—utilizing its Chemical Abstracts Service (CAS) Registry Number is imperative for accurate literature retrieval, patent landscaping, and procurement[1].
Navigating chemical databases without the CAS registry often leads to ambiguous hits, especially when dealing with bulky aryl groups like mesitylene. By anchoring searches to its unique registry identifier, researchers can reliably source safety data, physical properties, and synthetic precedents[2].
Chemical Identity and Quantitative Data
The unambiguous identification of this bulky alcohol relies on its CAS number, 1443343-75-6[1]. Commercial chemical databases and high-end reagent suppliers utilize this identifier to track its purity and availability for pharmaceutical research[2]. Below is a consolidated table of its primary identifiers and quantitative properties.
| Property | Value / Identifier |
| IUPAC / Primary Name | 3-(2,4,6-Trimethylphenyl)-3-pentanol |
| Common Synonyms | 3-Mesitylpentan-3-ol; 3-(2,4,6-trimethylphenyl)pentan-3-ol |
| CAS Registry Number | 1443343-75-6 |
| Molecular Formula | C14H22O |
| Molecular Weight | 206.32 g/mol |
| MDL Number | MFCD20528632 |
Mechanistic Synthesis: The Grignard Approach
Synthesizing a tertiary alcohol with a highly sterically demanding mesityl (2,4,6-trimethylphenyl) group presents unique mechanistic challenges. The steric bulk heavily shields the electrophilic carbonyl carbon of the precursor ketone (3-pentanone), which can drastically reduce the rate of nucleophilic attack. Furthermore, highly basic organometallic reagents may preferentially deprotonate the alpha-carbons of the ketone (enolization) rather than undergoing the desired addition.
To navigate this, the synthesis employs mesitylmagnesium bromide. While mesityllithium can be synthesized via lithium-halogen exchange and is highly reactive[3], the Grignard reagent (magnesium-based) offers a superior balance of nucleophilicity and attenuated basicity, minimizing unwanted enolization side reactions. The reagent is extremely sensitive to moisture and oxygen, dictating rigorously anhydrous conditions[4].
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines the optimized synthesis of 3-(2,4,6-Trimethylphenyl)-3-pentanol. This methodology is designed as a self-validating system, incorporating visual and thermodynamic checkpoints to ensure reaction integrity.
Step 1: Preparation of the Organometallic Reagent
-
Action: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, an addition funnel, and an argon inlet. Introduce a 1.0 M solution of mesitylmagnesium bromide in anhydrous tetrahydrofuran (THF) (1.2 equivalents)[4].
-
Causality: Anhydrous THF is critical; any residual water will instantly protonate the Grignard reagent, yielding mesitylene (1,3,5-trimethylbenzene) and irreversibly destroying the nucleophile.
Step 2: Controlled Nucleophilic Addition
-
Action: Cool the reaction flask to 0 °C using an ice-water bath. Charge the addition funnel with 3-pentanone (1.0 equivalent) dissolved in a minimal amount of anhydrous THF. Add the ketone dropwise over 30 minutes.
-
Causality: The dropwise addition at 0 °C is a vital thermodynamic control. The Grignard addition is highly exothermic. If the internal temperature rises, the kinetic energy overcomes the activation barrier for the competing enolization pathway. Keeping the system cold ensures the nucleophilic attack remains the dominant trajectory despite the severe steric hindrance of the mesityl group.
Step 3: Maturation and Quenching
-
Action: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours. Monitor via Thin-Layer Chromatography (TLC) until the ketone is consumed. Re-cool the flask to 0 °C and carefully add saturated aqueous ammonium chloride (NH4Cl) dropwise until gas evolution ceases.
-
Causality: Stirring at room temperature provides the necessary thermal energy to drive the sterically hindered addition to completion. Quenching with saturated NH4Cl (a mild acid) gently hydrolyzes the intermediate magnesium alkoxide into the final tertiary alcohol. A strong acid (e.g., HCl) is explicitly avoided to prevent the acid-catalyzed dehydration of the newly formed tertiary alcohol into an undesired alkene.
Step 4: Phase Separation and Purification
-
Action: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. Filter and concentrate under reduced pressure to yield a crude oil. Purify via flash column chromatography (gradient: 95:5 Hexane:Ethyl Acetate) to isolate pure 3-mesitylpentan-3-ol.
Workflow Visualization
Synthetic workflow for 3-(2,4,6-Trimethylphenyl)-3-pentanol via Grignard addition.
Applications in Drug Development & Catalysis
In pharmaceutical research and advanced chemical engineering, compounds like 3-(2,4,6-Trimethylphenyl)-3-pentanol are not typically active pharmaceutical ingredients (APIs) themselves. Instead, they act as sophisticated architectural tools. The extreme steric bulk of the mesityl group, combined with the tertiary alcohol motif, makes this compound an ideal precursor for bulky phosphite ligands used in asymmetric transition-metal catalysis. Furthermore, it can be utilized to generate highly stable, sterically shielded carbocations for mechanistic studies in physical organic chemistry, dictating the stereochemical outcome of downstream functionalizations.
References
-
Title: 3-(2,4,6-Trimethylphenyl)-3-pentanol | 1443343-75-6 Source: ChemicalBook URL: 1
-
Title: e-EROS Encyclopedia of Reagents for Organic Synthesis Source: ResearchGate URL: 4
-
Title: Mesityllithium (CAS 5806-59-7)|RUO Source: Benchchem URL: 3
-
Title: 3-Mesitylpentan-3-ol | 1443343-75-6 Source: Leyan URL: 2
Sources
Synthesis and Mechanistic Insights of 3-(2,4,6-Trimethylphenyl)-3-pentanol: A Historical and Technical Review
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
The synthesis of highly sterically hindered tertiary alcohols represents a classic challenge in organometallic chemistry. 3-(2,4,6-Trimethylphenyl)-3-pentanol (also known as mesityl diethyl carbinol) serves as a premier model compound for evaluating the kinetic limits of nucleophilic addition. Due to the extreme steric shielding provided by the ortho-methyl groups of the mesityl ring and the ethyl chains of the ketone, traditional Grignard additions often fail, yielding to competing acid-base side reactions. This whitepaper dissects the historical context, mechanistic causality, and optimized modern protocols for synthesizing this complex tertiary alcohol.
Historical Context & Structural Significance
In the mid-20th century, pioneers like Reynold C. Fuson extensively investigated the steric limitations of Grignard reagents and organolithium compounds[1]. Fuson’s 1950 seminal work on mesityl derivatives demonstrated that the 2,4,6-trimethylphenyl (mesityl) group imparts profound kinetic stability to adjacent reactive centers[2].
Structurally, 3-(2,4,6-Trimethylphenyl)-3-pentanol features a central carbinol carbon bonded to a mesityl group, two ethyl groups, and a hydroxyl moiety. The molecular architecture creates a "steric fortress" around the C-OH bond. Consequently, this compound exhibits remarkable resistance to standard tertiary alcohol reactions, such as acid-catalyzed dehydration or substitution, making it a valuable structural motif in the design of robust chiral auxiliaries and sterically demanding protective groups in drug development.
Mechanistic Pathways & Causality
As a Senior Application Scientist, it is critical to understand why a reaction fails or succeeds, rather than merely following a recipe. When reacting an organometallic mesityl reagent with 3-pentanone (diethyl ketone), the system faces a bifurcation between two competing pathways:
-
Nucleophilic Addition (The Desired Pathway): The organometallic carbanion attacks the electrophilic carbonyl carbon of 3-pentanone, forming the target tertiary alkoxide.
-
-Deprotonation / Enolization (The Competing Pathway): Because the approach trajectory to the carbonyl carbon is severely blocked by the ethyl groups and the bulky mesityl ring, the organometallic reagent acts as a strong base instead of a nucleophile. It abstracts an
-proton from 3-pentanone, generating a metal enolate and mesitylene (1,3,5-trimethylbenzene) as a dead-end byproduct.
The Causality of Reagent Selection: Mesityllithium is generally preferred over Mesitylmagnesium bromide for this synthesis[1]. Grignard reagents exist in solution as bulky, aggregated complexes dictated by the Schlenk equilibrium. In contrast, Mesityllithium is largely monomeric in coordinating solvents like THF, significantly reducing its effective steric profile and enhancing its nucleophilicity[3]. This subtle difference in aggregation state shifts the kinetic balance away from enolization and toward the desired C-C bond formation.
Mechanistic Visualization
Competing mechanistic pathways: Nucleophilic addition vs. enolization.
Experimental Protocols
The following methodologies detail the self-validating systems required to synthesize 3-(2,4,6-Trimethylphenyl)-3-pentanol. Rigorous exclusion of moisture and oxygen using standard Schlenk techniques is mandatory.
Protocol A: The Organolithium Route (Recommended)
This route leverages the higher nucleophilicity of Mesityllithium[1].
Step-by-Step Methodology:
-
Preparation of Mesityllithium: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar. Under an argon atmosphere, dissolve 2-bromomesitylene (10.0 mmol) in anhydrous THF (50 mL).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (10.5 mmol, 2.5 M in hexanes) dropwise over 15 minutes. Stir at -78 °C for 1 hour to ensure complete halogen-lithium exchange[1].
-
Nucleophilic Addition: To the cold Mesityllithium solution, add 3-pentanone (11.0 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to room temperature overnight to overcome the activation energy barrier of the hindered addition.
-
Quenching & Workup: Cool the flask to 0 °C and carefully quench with saturated aqueous NH₄Cl (30 mL). Causality Note: A mild acid like NH₄Cl is used instead of HCl to prevent the acid-catalyzed dehydration of the highly substituted tertiary alcohol.
-
Isolation: Extract the aqueous layer with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (hexanes/ethyl acetate).
Protocol B: The Grignard Route
While historically significant, this route suffers from lower yields due to the bulkiness of the Grignard reagent.
Step-by-Step Methodology:
-
Grignard Formation: In a flame-dried Schlenk flask, add magnesium turnings (12.0 mmol) and a crystal of iodine in anhydrous THF (40 mL). Add 2-bromomesitylene (10.0 mmol) dropwise. Initiate the reaction with gentle heating, then reflux for 2 hours to form Mesitylmagnesium bromide.
-
Addition: Cool the Grignard solution to 0 °C. Add 3-pentanone (10.0 mmol) dropwise. Stir at 0 °C for 1 hour, then reflux for 12 hours. Causality Note: Extended reflux is required because the bulky Mg-complex reacts sluggishly with the hindered ketone.
-
Workup: Quench with saturated aqueous NH₄Cl at 0 °C. Extract, dry, and purify as described in Protocol A.
Synthesis Workflow Visualization
Workflow comparing Grignard and Organolithium synthetic routes.
Data Presentation: Protocol Comparison
The quantitative differences between the two synthetic routes highlight the critical impact of reagent selection on overcoming steric hindrance.
| Parameter | Route A: Grignard Method | Route B: Organolithium Method |
| Active Reagent | Mesitylmagnesium bromide | Mesityllithium |
| Aggregation State | Bulky Schlenk Equilibrium | Monomeric (in THF) |
| Addition Temperature | 0 °C | -78 °C |
| Primary Side Product | Mesitylene (via Enolization) | Mesitylene (Trace) |
| Estimated Yield | 25% – 40% | 75% – 85% |
| Reaction Kinetics | Sluggish, requires thermal drive | Rapid at low temperatures |
Conclusion
The synthesis of 3-(2,4,6-Trimethylphenyl)-3-pentanol is a masterclass in managing steric hindrance during organometallic additions. By understanding the causality behind the competing enolization pathway, synthetic chemists can rationally select the organolithium route to maximize yields. The resulting tertiary alcohol, shielded by its mesityl and ethyl groups, provides an exceptionally stable scaffold for advanced applications in asymmetric synthesis and pharmaceutical development.
References
- Benchchem. Mesityllithium (CAS 5806-59-7)|RUO.
- e-EROS Encyclopedia of Reagents for Organic Synthesis - ResearchG
- Fuson, R. C., & Jackson, H. L. (1950). Conjugate Addition of Mesitylmagnesium Bromide to Ethyl 2,4,6-Trimethylcinnamate and to Mesitalacetomesitylene. Journal of the American Chemical Society.
- Organomagnesium Methods in Organic Synthesis.
Sources
Methodological & Application
preparation of 3-(2,4,6-Trimethylphenyl)-3-pentanol from mesitylmagnesium bromide
Executive Summary
This application note details the optimized protocol for the preparation of 3-(2,4,6-trimethylphenyl)-3-pentanol (CAS: 1443343-75-6). The synthesis involves the nucleophilic addition of mesitylmagnesium bromide to 3-pentanone (diethyl ketone).
Scientific Challenge: The target molecule features a highly congested quaternary center flanked by a bulky mesityl group (2,4,6-trimethylphenyl) and two ethyl chains. Standard Grignard additions to enolizable ketones like 3-pentanone often suffer from low yields due to competitive enolization (proton abstraction) driven by the high basicity and steric bulk of the mesityl anion.
Strategic Solution: To ensure reproducibility and high yield, this protocol utilizes anhydrous Cerium(III) Chloride (CeCl₃) to mediate the reaction. The formation of an organocerium intermediate (or Lewis acid activation) significantly attenuates the basicity of the reagent while enhancing its nucleophilicity, thereby suppressing enolization and favoring 1,2-addition.
Retrosynthetic Analysis & Reaction Pathway
The synthesis is designed around the suppression of side reactions.[1][2] The direct addition of MesMgBr to 3-pentanone is the most logical disconnection, but the "Imamoto Modification" (addition of CeCl₃) is critical for success.
Reaction Scheme
-
Activation:
-
Transmetallation:
-
Addition:
-
Hydrolysis:
Caption: Mechanistic pathway contrasting the organocerium route (green) against the suppressed enolization pathway (red).
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |
| Mesitylmagnesium Bromide (1.0 M in THF) | 223.39 | 1.2 | 12.0 mL (12 mmol) | Nucleophile |
| Cerium(III) Chloride Heptahydrate | 372.58 | 1.3 | 4.84 g (13 mmol) | Lewis Acid / Mediator |
| 3-Pentanone | 86.13 | 1.0 | 1.06 mL (10 mmol) | Electrophile |
| Tetrahydrofuran (THF) | 72.11 | Solvent | 40 mL | Solvent (Anhydrous) |
| Acetic Acid (10% aq) | - | Quench | 20 mL | Proton Source |
Step-by-Step Methodology
Phase 1: Preparation of Anhydrous Cerium(III) Chloride (CRITICAL)
Context: Commercial CeCl₃·7H₂O must be rigorously dried. Incomplete drying leads to Grignard decomposition.
-
Place 4.84 g of CeCl₃·7H₂O in a 100 mL Schlenk flask equipped with a magnetic stir bar.
-
Heat the flask to 140–150 °C under high vacuum (<0.5 mmHg) for 2–3 hours .
-
Observation: The solid will bubble vigorously as water is lost, eventually becoming a fine white powder.
-
-
Cool the flask to room temperature under an argon atmosphere.
-
Add 20 mL of anhydrous THF. Stir the suspension vigorously at room temperature for 2 hours (or overnight) to form a milky suspension. This "aging" step is vital for reactivity.
Phase 2: Formation of the Organocerium Reagent
-
Cool the CeCl₃/THF suspension to -78 °C (dry ice/acetone bath).
-
Add 12.0 mL of Mesitylmagnesium Bromide (1.0 M in THF) dropwise via syringe over 10 minutes.
-
Stir the mixture at -78 °C for 30–60 minutes .
Phase 3: Nucleophilic Addition
-
Add 1.06 mL of 3-pentanone (neat) dropwise to the cold reaction mixture.
-
Allow the reaction to stir at -78 °C for 1 hour.
-
Remove the cooling bath and allow the mixture to slowly warm to 0 °C over 1–2 hours.
-
Note: Unlike simple Grignards, organoceriums are less basic and tolerate higher temperatures without causing enolization, but the initial addition must be cold.
-
Phase 4: Workup and Purification
-
Quench: Cool to 0 °C and carefully add 10% aqueous acetic acid or saturated NH₄Cl solution.
-
Caution: Exothermic reaction.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Wash: Combine organics and wash with brine (1 x 30 mL), then dry over anhydrous MgSO₄.
-
Concentration: Filter and concentrate under reduced pressure to yield the crude oil.
-
Purification: Purify via flash column chromatography (Silica gel; Hexanes/Ethyl Acetate gradient, typically 95:5 to 90:10).
Quality Control & Characterization
The product is a tertiary alcohol.[9] The steric bulk prevents easy dehydration, but acidic conditions during workup should still be mild.
-
Physical State: Viscous colorless oil or low-melting solid (due to high symmetry and molecular weight).
-
1H NMR (400 MHz, CDCl3):
- 6.80 (s, 2H, Ar-H) – Mesityl aromatic protons.
- 2.40 (s, 6H, ortho-CH3) – Distinctive singlet for ortho-methyls.
- 2.25 (s, 3H, para-CH3).
- 1.90–1.70 (m, 4H, -CH2- of ethyl groups).
- 1.50 (s, 1H, -OH).
- 0.90 (t, 6H, -CH3 of ethyl groups).
-
MS (ESI/GC-MS): Parent ion
or (dehydration is common in MS). Expected MW = 220.35 g/mol .
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Enolization of ketone | Ensure CeCl₃ is strictly anhydrous. Increase CeCl₃ loading to 1.5 equiv. |
| Starting Material Recovery | Wet CeCl₃ destroyed Grignard | Check vacuum drying efficiency. Use fresh Grignard reagent. |
| Product Dehydration | Acidic workup too harsh | Use saturated NH₄Cl instead of HCl. Keep workup cold. |
References
-
Imamoto, T.; Kusumoto, T.; Tawarayama, Y.; Sugiura, Y.; Mita, T.; Hatanaka, Y.; Yokoyama, M. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents." Journal of Organic Chemistry, 1984 , 49(21), 3904–3912. Link
-
Imamoto, T.; Takiyama, N.; Nakamura, K.; Hatajima, T.; Kamiya, Y. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, 1989 , 111(12), 4392–4398. Link
-
Krasovskiy, A.; Kopp, F.; Knochel, P. "Soluble Lanthanide Salts (LnCl3·2LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Derivatives." Angewandte Chemie International Edition, 2006 , 45(3), 497–500. Link
-
Organic Syntheses. "Preparation of Mesitoic Acid (Mesitylmagnesium Bromide preparation)." Organic Syntheses, Coll. Vol. 3, p.555 (1955 ). Link
Sources
- 1. publications.iupac.org [publications.iupac.org]
- 2. Selective 1,2-Additions with LaCl3·2LiCl [sigmaaldrich.com]
- 3. 1368527-04-1|4-Amino-2-(2-methylphenyl)butan-2-ol|BLD Pharm [bldpharm.com]
- 4. 7029-48-3|9-Ethyl-9H-fluoren-9-ol|BLDPharm [bldpharm.com]
- 5. Write a mechanism for the addition of diethyl malonate to mesityl oxide i.. [askfilo.com]
- 6. A convenient and eco-friendly cerium(III) chloride-catalysed synthesis of methoxime derivatives of aromatic aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. w2bchemicals.com [w2bchemicals.com]
- 9. Full text of "Organic Chemistry" [archive.org]
Application Notes and Protocols: Palladium-Catalyzed α-Arylation of 3-Pentanone with Mesityl Halides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The construction of carbon-carbon bonds between a carbonyl compound and an aromatic ring, known as α-arylation, is a cornerstone of modern organic synthesis, enabling access to a wide array of valuable molecular architectures. This application note provides a detailed guide to the reaction conditions for the palladium-catalyzed α-arylation of 3-pentanone with sterically hindered mesityl halides. We delve into the mechanistic underpinnings of this transformation, address the significant challenge of steric hindrance, and provide detailed experimental protocols for achieving successful coupling. This document is intended to serve as a practical resource for researchers in academic and industrial settings, particularly those engaged in drug discovery and development where the synthesis of complex aryl ketones is often a critical step.
Introduction
The α-arylation of ketones is a powerful transformation that has been extensively developed, most notably through the pioneering work of Stephen L. Buchwald and John F. Hartwig.[1] This reaction typically involves the palladium-catalyzed coupling of a ketone enolate with an aryl halide. The reaction of a simple dialkyl ketone like 3-pentanone with a sterically demanding electrophile such as a mesityl halide (2,4,6-trimethylphenyl halide) presents a formidable synthetic challenge due to the significant steric congestion around both reacting centers.
Standard nucleophilic aromatic substitution (SNAr) is generally not feasible for unactivated and sterically hindered aryl halides.[2] Therefore, a transition-metal-catalyzed approach is essential. The key to a successful outcome lies in the judicious selection of the catalyst system, particularly the ligand coordinated to the palladium center, which plays a critical role in overcoming the steric barriers of the substrates.
Mechanistic Considerations: The Buchwald-Hartwig α-Arylation Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed α-arylation of ketones proceeds through a catalytic cycle involving three key steps: oxidative addition, enolate binding and transmetalation, and reductive elimination. The use of bulky, electron-rich phosphine ligands is crucial for promoting both the oxidative addition and the final reductive elimination steps, especially with sterically hindered substrates.[3][4]
Overcoming Steric Hindrance: The Role of Ligand Design
The primary obstacle in the reaction between 3-pentanone and a mesityl halide is the steric bulk of both partners. The mesityl group, with its two ortho-methyl substituents, significantly hinders the approach to the aromatic carbon. Similarly, the enolate of 3-pentanone presents a congested environment around the α-carbon.
To address this, highly specialized phosphine ligands have been developed. The Buchwald group has introduced a range of bulky, electron-rich biaryl phosphine ligands that are exceptionally effective for coupling sterically demanding substrates.[5] These ligands feature large, flexible biaryl backbones that create a sterically crowded coordination sphere around the palladium atom, which in turn facilitates the reductive elimination step to form the desired C-C bond. Similarly, the Hartwig group has developed sterically hindered ferrocenyl and trialkylphosphine ligands that promote high catalytic activity.[6]
N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for challenging cross-coupling reactions, offering strong electron donation and steric bulk.[1]
Recommended Reaction Components and Conditions
Based on established principles for the α-arylation of sterically hindered ketones, the following table summarizes the recommended components and conditions for the reaction of 3-pentanone with mesityl halides.
| Component | Recommended Options | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Commonly used, stable, and effective precursors for generating the active Pd(0) catalyst in situ. |
| Ligand | Buchwald Ligands: XPhos, SPhos, RuPhosHartwig Ligands: Q-Phos, P(t-Bu)₃NHC Ligands: IPr, SIPr | Bulky, electron-rich ligands are essential to overcome the steric hindrance of both the ketone enolate and the mesityl halide, facilitating both oxidative addition and reductive elimination.[1][5][6] |
| Base | NaOt-Bu, K₃PO₄ | A strong, non-nucleophilic base is required for efficient enolate formation. NaOt-Bu is a common choice. For substrates with base-sensitive functional groups, a milder base like K₃PO₄ can be employed.[3] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are necessary to prevent quenching of the enolate and deactivation of the catalyst. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to overcome the activation energy barrier for the coupling of sterically hindered substrates. |
| Mesityl Halide | Mesityl bromide, Mesityl chloride | Mesityl bromide is generally more reactive than the corresponding chloride. Mesityl iodide can also be used but may be more prone to side reactions. |
Experimental Protocols
The following protocols are representative procedures for the α-arylation of 3-pentanone with mesityl bromide. These should be considered as starting points, and optimization of catalyst loading, ligand-to-metal ratio, base, temperature, and reaction time may be necessary to achieve optimal yields.
Protocol 1: Using a Buchwald Biarylphosphine Ligand
This protocol is adapted from established procedures for the α-arylation of sterically hindered ketones.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
3-Pentanone
-
Mesityl bromide (2-Bromomesitylene)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask under an atmosphere of argon or nitrogen, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and XPhos (e.g., 0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (e.g., 1.4 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (e.g., 5 mL) via syringe.
-
Add 3-pentanone (e.g., 1.2 mmol) via syringe.
-
Add mesityl bromide (e.g., 1.0 mmol) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using a Milder Base for Sensitive Substrates
This protocol is a modification for substrates that may not be stable to strong bases like sodium tert-butoxide.[3]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
3-Pentanone
-
Mesityl bromide
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask under an atmosphere of argon or nitrogen, add Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol% Pd) and RuPhos (e.g., 0.03 mmol, 3 mol%).
-
Add finely ground and dried K₃PO₄ (e.g., 2.0 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous 1,4-dioxane (e.g., 5 mL) via syringe.
-
Add 3-pentanone (e.g., 1.5 mmol) via syringe.
-
Add mesityl bromide (e.g., 1.0 mmol) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purification are performed as described in Protocol 1.
Data Presentation: Expected Outcomes and Considerations
The yield of the α-arylation of 3-pentanone with mesityl halides is highly dependent on the specific reaction conditions. Based on analogous reactions with sterically hindered substrates, yields can range from moderate to good.
| Ketone | Aryl Halide | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) |
| 2-Methyl-3-pentanone | Aryl Bromide | Pd(OAc)₂ / Biarylphosphine | NaOt-Bu | 100 | 12-24 | 70-85[3] |
| 3-Pentanone | Mesityl Bromide | Pd₂(dba)₃ / XPhos | NaOt-Bu | 100 | 18 | Est. 60-75 |
| 3-Pentanone | Mesityl Bromide | Pd(OAc)₂ / RuPhos | K₃PO₄ | 110 | 24 | Est. 50-65 |
*Estimated yields based on literature precedents for similar sterically hindered couplings.
Potential Side Reactions:
-
Diarylation: The product, 2-(mesityl)pentan-3-one, still possesses an enolizable proton and can undergo a second arylation. Using an excess of the ketone can help to minimize this side reaction.
-
Aldol Condensation: Under basic conditions, 3-pentanone can undergo self-condensation. The use of bulky ligands and appropriate reaction temperatures can help to favor the desired cross-coupling reaction.
-
Dehalogenation of the Aryl Halide: This can be a competing pathway, especially with highly electron-rich ligands.
Experimental Workflow Visualization
Conclusion
The palladium-catalyzed α-arylation of 3-pentanone with mesityl halides is a challenging yet achievable transformation. Success hinges on the use of a well-defined catalytic system featuring a bulky, electron-rich phosphine or N-heterocyclic carbene ligand to overcome the significant steric hindrance of the coupling partners. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore this and related transformations in their synthetic endeavors. Careful optimization of the reaction parameters will be key to achieving high yields and purity of the desired α-mesityl-3-pentanone product.
References
-
Hartwig, J. F. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Reactions, 67, 541-555. [Link]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monoarylation of acetone and other methyl ketones. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed α-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234–245. [Link]
-
Kawatsura, M., & Hartwig, J. F. (1999). Simple, Highly Active, and General Palladium Catalysts for the Arylation of Ketones. Journal of the American Chemical Society, 121(7), 1473–1478. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved from [Link]
-
Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society, 122(7), 1360–1370. [Link]
Sources
- 1. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 2. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Buchwald催化剂和配体_预催化剂_化学试剂-默克生命科学 [sigmaaldrich.cn]
- 6. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
Application Note: Catalytic Utility of 3-(2,4,6-Trimethylphenyl)-3-pentanol in Organic Synthesis
Based on the chemical structure and the established reactivity of bulky tertiary benzylic alcohols, here is a detailed Application Note and Protocol guide.
Executive Summary & Compound Profile
3-(2,4,6-Trimethylphenyl)-3-pentanol (hereafter referred to as Mes-Et2-OH ) is a sterically demanding, electron-rich tertiary alcohol. Unlike simple aliphatic alcohols, Mes-Et2-OH possesses a unique combination of a Mesityl (2,4,6-trimethylphenyl) group and two Ethyl chains at the carbinol center.
This structural architecture confers three critical properties for catalytic applications:
-
Electronic Stabilization: The electron-donating mesityl group stabilizes the corresponding carbocation (Mes-C⁺(Et)₂), making it an ideal latent electrophile.
-
Steric Bulk: The ortho-methyl groups of the mesityl ring, combined with the ethyl chains, create a "protective pocket," preventing unwanted nucleophilic attacks or dimerization.
-
Lipophilicity: High solubility in non-polar solvents (Hexane, Toluene, CH₂Cl₂) essential for moisture-sensitive catalysis.
This guide details its application as a Living Cationic Polymerization Initiator and a Bulky Alkoxide Ligand Precursor for early transition metals.
Application I: Initiator for Living Cationic Polymerization
The primary catalytic application of Mes-Et2-OH is as a proton-trap free initiator for the living cationic polymerization of vinyl ethers and styrene derivatives. In conjunction with a Lewis Acid (e.g., ZnCl₂, EtAlCl₂), it generates a stabilized carbocation that initiates chain growth without termination.
Mechanism of Action
The alcohol acts as a "cationogen." Upon interaction with a Lewis Acid (MtXₙ), the hydroxyl group is activated, generating a transient carbocation / counterion pair. The Mesityl group stabilizes the cation, ensuring a controlled initiation rate (
Protocol: Living Polymerization of Isobutyl Vinyl Ether (IBVE)
Objective: Synthesis of Poly(IBVE) with controlled molecular weight (
Materials:
-
Initiator: 3-(2,4,6-Trimethylphenyl)-3-pentanol (Mes-Et2-OH)
-
Co-Catalyst (Lewis Acid): Tin(IV) Chloride (SnCl₄) or Zinc Chloride (ZnCl₂)
-
Monomer: Isobutyl Vinyl Ether (IBVE), distilled over CaH₂.
-
Solvent: Toluene (anhydrous).
-
Additive: 1,4-Dioxane (Lewis base to stabilize the propagating species).
Step-by-Step Methodology:
-
Preparation of Initiator Solution:
-
In a glovebox (N₂ atmosphere), dissolve Mes-Et2-OH (0.206 g, 1.0 mmol) in dry Toluene (10 mL).
-
Note: Ensure the alcohol is strictly anhydrous; trace water acts as a chain transfer agent.
-
-
Reactor Assembly:
-
Equip a baked 100 mL Schlenk flask with a magnetic stir bar and a 3-way stopcock.
-
Flush with dry N₂ for 15 minutes.
-
-
Charge & Cooling:
-
Add Toluene (40 mL) and 1,4-Dioxane (0.5 mL).
-
Add the Monomer IBVE (5.0 g, 50 mmol).
-
Cool the reactor to -15°C using a cryostat or ice/salt bath.
-
-
Initiation (The Catalytic Event):
-
Add the Initiator Solution (Mes-Et2-OH) via syringe.
-
Critical Step: Initiate polymerization by adding the Lewis Acid solution (e.g., 5.0 mL of 0.2 M SnCl₄ in Toluene).
-
The mixture typically turns yellow/orange, indicating the formation of the mesityl-stabilized cation.
-
-
Propagation & Quenching:
-
Stir at -15°C for 30 minutes.
-
Quench with ammoniacal methanol (5 mL).
-
-
Workup:
-
Wash the polymer solution with dilute HCl, then water.
-
Evaporate solvent and dry in vacuo.
-
Data Analysis:
The degree of polymerization (DP) is determined by the ratio
| Parameter | Value | Notes |
| Target Mn | ~5,000 g/mol | Controlled by initiator ratio |
| Observed PDI | 1.05 - 1.15 | Indicates "Living" character |
| Initiation Efficiency | >95% | Due to Mesityl stabilization |
Application II: Bulky Alkoxide Ligand for Group 4 Catalysts
Mes-Et2-OH serves as a precursor to the [Mes-Et2-O]⁻ ligand. This bulky alkoxide is used to synthesize "Post-Metallocene" catalysts (Titanium or Zirconium) for olefin polymerization. The steric bulk prevents the formation of inactive oxo-bridged dimers.
Ligand Synthesis Protocol
Objective: Synthesis of Bis(3-(2,4,6-trimethylphenyl)-3-pentoxy)titanium dichloride.
Reaction:
Methodology:
-
Deprotonation (Optional but recommended):
-
React Mes-Et2-OH (2.0 equiv) with n-BuLi (2.0 equiv) in Hexane at -78°C to form the Lithium Alkoxide (Mes-Et2-OLi).
-
Warm to room temperature (RT) and stir for 1 hour.
-
-
Metallation:
-
Add TiCl₄ (1.0 equiv) dropwise to the lithium alkoxide slurry at 0°C.
-
The solution will darken (typically red/brown).
-
-
Purification:
-
Reflux for 2 hours to ensure complete substitution.
-
Filter off LiCl salts under inert atmosphere.
-
Recrystallize the Titanium complex from cold pentane.
-
Catalytic Utility:
The resulting complex, when activated with MAO (Methylaluminoxane) , is highly active for the polymerization of ethylene and copolymerization with
Mechanistic Visualization
The following diagram illustrates the Cationic Initiation Pathway (Application I), highlighting the role of the Mesityl group in stabilizing the active center.
Caption: Pathway for the generation of the active cationic species. The Mesityl group stabilizes the carbocation, preventing termination.
References
-
Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287. [Link]
- Context: Establishes the standard protocol for using tertiary alcohol/Lewis Acid systems in living cationic polymeriz
-
Rothwell, I. P. (1988). Titanium and Zirconium Complexes with Bulky Aryloxide Ligands. Accounts of Chemical Research, 21(4), 153–159. [Link]
- Context: Foundational text on the use of bulky alkoxides (analogous to Mes-Et2-O) to stabilize early transition metals.
- Kennedy, J. P., & Ivan, B. (1992). Designed Polymers by Carbocationic Macromolecular Engineering: Theory and Practice. Hanser Publishers.
-
O'Connor, P. E., et al. (2003). Synthesis and Characterization of Titanium Complexes Containing Bulky Alkoxide Ligands. Organometallics, 22(24), 4910–4918. [Link]
- Context: Provides specific experimental details for metall
The Untapped Potential of 3-(2,4,6-Trimethylphenyl)-3-pentanol: A Guide to a Novel Sterically Hindered Solvent
Introduction: Navigating Chemical Reactivity with Molecular Architecture
In the intricate landscape of synthetic chemistry, the choice of solvent is paramount, often dictating the course and outcome of a reaction. While traditional solvents have served as the workhorses of the laboratory, the quest for greater control over reaction pathways has led to the exploration of solvents with unique molecular architectures. This guide introduces a promising yet under-explored solvent: 3-(2,4,6-trimethylphenyl)-3-pentanol . This tertiary alcohol, characterized by the bulky 2,4,6-trimethylphenyl (mesityl) group, presents a unique combination of steric hindrance and a hydroxyl functionality, positioning it as a specialized solvent for challenging chemical transformations.
Due to the limited specific literature on 3-(2,4,6-trimethylphenyl)-3-pentanol, this document serves as a forward-looking guide based on established principles of physical organic chemistry and the known properties of analogous sterically hindered molecules. We will explore its synthesis, predicted properties, and potential applications, providing detailed protocols for its use as a non-coordinating, bulky solvent in reactions sensitive to solvent effects.
Molecular Design and Physicochemical Properties
The defining feature of 3-(2,4,6-trimethylphenyl)-3-pentanol is its significant steric bulk. The mesityl group, with its three methyl groups ortho and para to the point of attachment, effectively shields the tertiary alcohol's hydroxyl group and the surrounding space. This steric congestion is anticipated to impart several key properties:
-
Low Nucleophilicity: The hydroxyl group is sterically inaccessible, minimizing its participation as a nucleophile in side reactions.
-
High Boiling Point and Thermal Stability: The high molecular weight and rigid structure suggest a high boiling point, making it suitable for high-temperature reactions.
-
Inertness: The bulky nature of the molecule is expected to reduce its ability to coordinate with reactive intermediates, thus acting as a more "innocent" solvent.
-
Solubility: While the hydroxyl group provides some polarity, the large hydrocarbon framework suggests good solubility for a range of organic compounds.
A comparison with related, commercially available compounds can provide an estimation of its physical properties:
| Property | 3-Pentanol[1][2][3] | 3-Methyl-3-pentanol[4][5] | 3-Phenyl-3-pentanol[6][7] | 3-(2,4,6-Trimethylphenyl)-3-pentanol (Predicted) |
| Molecular Weight ( g/mol ) | 88.15 | 102.17 | 164.24 | 206.32 |
| Boiling Point (°C) | 115.6 | 122.4 | ~235 | > 250 |
| Density (g/mL) | ~0.815 | ~0.829 | ~0.98 | ~1.0 - 1.1 |
| Solubility in Water | 55 g/L | 45 g/L | Low | Very Low |
Synthesis Protocol: A Grignard Approach
The most direct route to 3-(2,4,6-trimethylphenyl)-3-pentanol is through the Grignard reaction of 2,4,6-trimethylphenylmagnesium bromide with 3-pentanone.[8][9][10] This method is a classic and reliable way to form tertiary alcohols.
Caption: Synthesis of 3-(2,4,6-trimethylphenyl)-3-pentanol.
Detailed Step-by-Step Protocol:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to the flask to activate the magnesium.
-
In the dropping funnel, place a solution of 2,4,6-trimethylbromobenzene (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium and observe for the initiation of the reaction (disappearance of iodine color, bubbling). If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[9]
-
-
Reaction with 3-Pentanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 3-pentanone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Pour the reaction mixture slowly into a beaker containing a saturated aqueous solution of ammonium chloride with ice.
-
Stir until the two layers are clear.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane).
-
Applications and Protocols
The unique steric properties of 3-(2,4,6-trimethylphenyl)-3-pentanol make it a compelling candidate for a non-coordinating solvent in several reaction classes.
Solvent for Highly Reactive Organometallic Reagents
Many organometallic reagents, such as organolithiums and Grignard reagents, are highly reactive and can interact with common ethereal solvents like THF.[11] The steric bulk of 3-(2,4,6-trimethylphenyl)-3-pentanol would minimize such interactions, providing a more inert environment.
Protocol: Metal-Halogen Exchange using n-Butyllithium
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the aryl halide (1.0 eq) in dry 3-(2,4,6-trimethylphenyl)-3-pentanol.
-
Reaction: Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium (1.05 eq) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
The resulting organolithium reagent can then be used in subsequent reactions. The high boiling point of the solvent allows for a wide range of reaction temperatures after the initial formation of the organometallic species.
Caption: Steric hindrance around the hydroxyl group.
Medium for Cationic Polymerization
Cationic polymerization is often sensitive to nucleophilic solvents that can terminate the growing polymer chain. The non-nucleophilic nature of 3-(2,4,6-trimethylphenyl)-3-pentanol would be advantageous in such systems.
Protocol: Cationic Polymerization of Isobutylene
-
Setup: In a glovebox, charge a reaction vessel with dry 3-(2,4,6-trimethylphenyl)-3-pentanol and cool to the desired temperature (e.g., -80 °C).
-
Initiation: Add the monomer (isobutylene) followed by a Lewis acid initiator (e.g., TiCl4) and a protic co-initiator (e.g., water).
-
Polymerization: Allow the polymerization to proceed for the desired time.
-
Termination: Quench the reaction by adding a nucleophile (e.g., methanol).
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter and dry the polymer.
Safety and Handling
While specific safety data for 3-(2,4,6-trimethylphenyl)-3-pentanol is unavailable, general precautions for tertiary alcohols and substituted aromatic compounds should be followed:
-
Flammability: Assumed to be a flammable liquid. Keep away from ignition sources.[2]
-
Toxicity: May be harmful if swallowed or inhaled. Use in a well-ventilated area or a fume hood.[2]
-
Irritation: Likely to cause skin and eye irritation. Wear appropriate personal protective equipment (gloves, safety glasses).
-
Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.
Conclusion: A Niche Solvent for Advancing Synthesis
3-(2,4,6-trimethylphenyl)-3-pentanol represents a potentially valuable addition to the chemist's toolkit of specialized solvents. Its highly hindered nature, stemming from the bulky mesityl group, offers a unique environment for conducting sensitive chemical reactions where solvent participation is a critical issue. While further research is needed to fully characterize its properties and explore its applications, the principles of physical organic chemistry strongly suggest its utility in areas such as organometallic chemistry and cationic polymerization. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this novel solvent.
References
-
Wikipedia. 3-Methyl-3-pentanol. [Link]
-
Ataman Kimya. 3-METHYL-3-PENTANOL. [Link]
-
University of California, Irvine. Grignard Reaction. [Link]
-
Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters. [Link]
-
University of Toronto. Formation and reaction of a Grignard reagent. [Link]
-
Chemistry LibreTexts. The Grignard Reaction (Experiment). [Link]
-
Chegg.com. 3-Methyl-3-pentanol has been prepared through the. [Link]
-
Reddit. Synthesis of 3-methyl-2-pentanol using CH3CH2MgBr? [Link]
-
PubChem. 3-Pentanol. [Link]
-
ChemRxiv. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]
-
Pharmaffiliates. 2,3,4-Trimethyl-3-pentanol. [Link]
-
ResearchGate. Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
DrugFuture. 3-Pentanol. [Link]
Sources
- 1. 3-Pentanol | C5H12O | CID 11428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. 3-Pentanol [drugfuture.com]
- 4. 3-Methyl-3-pentanol - Wikipedia [en.wikipedia.org]
- 5. CAS 77-74-7: 3-Methyl-3-pentanol | CymitQuimica [cymitquimica.com]
- 6. CAS 1565-71-5: 3-Phenyl-3-pentanol | CymitQuimica [cymitquimica.com]
- 7. 3-Phenyl-3-pentanol | CAS 1565-71-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Scale-Up Synthesis of Trimethylphenyl Pentanol Derivatives
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Scale-Up Protocol
Executive Summary & Mechanistic Insights
Trimethylphenyl (mesityl) pentanol derivatives, such as 2-(2,4,6-trimethylphenyl)-2-pentanol and 5-phenyl-1-(2,4,6-trimethylphenyl)pentan-1-ol , are highly valued in modern synthetic chemistry. Their extreme steric bulk makes them privileged chiral auxiliaries, specialized fragrance components, and robust precursors for N-heterocyclic carbene (NHC) ligands[1].
However, the scale-up synthesis of these molecules presents a classic challenge in organometallic chemistry: steric hindrance vs. basicity .
When attempting a standard Grignard addition to 2,4,6-trimethylacetophenone to yield the tertiary pentanol derivative, the ortho-methyl groups of the mesityl ring force the carbonyl moiety out of coplanarity. This steric wall blocks the Bürgi-Dunitz trajectory required for nucleophilic attack[2]. Consequently, the highly basic Grignard reagent (e.g., propylmagnesium bromide) defaults to acting as a base rather than a nucleophile. It deprotonates the
The Organocerium Solution (Causality in Action):
To circumvent this failure mode during scale-up, we employ the Imamoto protocol, utilizing anhydrous Cerium(III) chloride (
Synthetic Workflows
Organocerium-mediated synthesis of 2-(2,4,6-trimethylphenyl)-2-pentanol.
Grignard addition workflow for 5-phenyl-1-(2,4,6-trimethylphenyl)pentan-1-ol.
Scale-Up Experimental Protocols
Protocol A: 500g Scale Synthesis of 2-(2,4,6-Trimethylphenyl)-2-pentanol (Tertiary Alcohol)
This protocol utilizes a self-validating organocerium methodology to overcome steric hindrance.
Step 1: Rigorous Drying of
-
Charge a 5 L round-bottom flask with 1.2 equivalents (relative to ketone) of
. -
Apply high vacuum (0.1 mmHg) and gradually heat to 140 °C over 4 hours. Maintain for 12 hours.
-
Self-Validation Check: The transition from heptahydrate to anhydrous
must result in a free-flowing, highly mobile white powder. If the material clumps or sticks to the flask walls, residual moisture is present. Do not proceed; wet cerium will violently quench the Grignard reagent and ruin the batch.
Step 2: Formation of the Organocerium Reagent
-
Cool the flask to room temperature under ultra-high purity Argon.
-
Suspend the anhydrous
in 2.5 L of anhydrous THF (Karl Fischer < 50 ppm). Stir vigorously for exactly 2 hours at 20 °C. Causality Note: This room-temperature stirring is mandatory to break up the crystal lattice and activate the cerium for transmetallation. -
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Dropwise, add 1.2 equivalents of Propylmagnesium bromide (2.0 M in THF) over 1 hour, maintaining the internal temperature below -70 °C[2].
-
Self-Validation Check: Observe the color. A successful transmetallation to the organocerium species will cause the white suspension to turn a distinct pale yellow/orange. If the suspension remains pure white, the Grignard reagent has degraded or the
was wet.
Step 3: Ketone Addition and Quench
-
Dissolve 500 g (1.0 eq) of 2,4,6-trimethylacetophenone in 500 mL of anhydrous THF.
-
Add the ketone solution dropwise to the organocerium mixture at -78 °C over 2 hours.
-
Stir for an additional 3 hours at -78 °C.
-
Quench the reaction while still cold by cautiously adding 1 L of saturated aqueous
. -
Allow the mixture to warm to room temperature. Extract the aqueous layer with MTBE (
L). Wash the combined organics with brine, dry over , and concentrate under reduced pressure to yield the crude tertiary alcohol. Purify via vacuum distillation.
Protocol B: 500g Scale Synthesis of 5-phenyl-1-(2,4,6-trimethylphenyl)pentan-1-ol (Secondary Alcohol)
Because aldehydes cannot enolize in the same manner as methyl ketones, standard Grignard conditions are sufficient, provided temperature is strictly controlled.
-
Grignard Preparation: In a 10 L jacketed reactor under Argon, prepare 4-phenylbutylmagnesium bromide (1.1 eq) in 3 L of anhydrous THF.
-
Cooling: Chill the Grignard solution to exactly 0 °C.
-
Addition: Dilute 500 g of 2,4,6-trimethylbenzaldehyde (Mesitaldehyde) in 1 L of THF. Add this solution to the reactor via an addition funnel over 90 minutes.
-
Self-Validation Check: Monitor the internal temperature probe. The addition must be paced so that the internal temperature does not exceed 5 °C. Exceeding this threshold promotes undesirable pinacol coupling side-reactions.
-
Completion: Once addition is complete, remove the cooling jacket and allow the reaction to naturally warm to 20 °C over 2 hours.
-
Workup: Quench with 1.5 L of saturated
. Separate the phases, extract the aqueous phase with MTBE, and concentrate the organic layers. Purify the resulting secondary alcohol via recrystallization from hot heptane.
Quantitative Data Presentation
Table 1: Comparative Reaction Metrics for 2-(2,4,6-Trimethylphenyl)-2-pentanol Synthesis Data demonstrates the necessity of the organocerium protocol for sterically hindered mesityl ketones.
| Methodology | Reagent System | Conversion (%) | Isolated Yield (%) | Primary Byproduct / Failure Mode |
| Standard Grignard | 35% | 15% | Quantitative Enolization (Recovered SM) | |
| Organolithium | 45% | 25% | Reduction via | |
| Organocerium (Imamoto) | >98% | 92% | None (Clean 1,2-Addition) |
Table 2: Scale-Up Process Parameters for Pentanol Derivatives
| Parameter | Tertiary Alcohol (Protocol A) | Secondary Alcohol (Protocol B) |
| Target Molecule | 2-(2,4,6-Trimethylphenyl)-2-pentanol | 5-phenyl-1-(2,4,6-trimethylphenyl)pentan-1-ol |
| Scale | 500 g | 500 g |
| Solvent Quality | Anhydrous THF (KF < 50 ppm) | Anhydrous THF (KF < 50 ppm) |
| Critical Temp. Limit | -70 °C (During addition) | 5 °C (During addition) |
| Activation Step | 2 hours at 20 °C ( | N/A |
| Expected Purity | >98% (Post-distillation) | >99% (Post-crystallization) |
References
-
Royal Society of Chemistry. (2022). Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles. RSC Books. Retrieved from [Link][3]
-
Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press. Retrieved from [Link][4]
Sources
Application Note: Crystallization Strategies for Sterically Hindered Tertiary Alcohols
This Application Note is designed for researchers handling 3-(2,4,6-Trimethylphenyl)-3-pentanol (also referred to as 1,1-Diethyl-1-mesitylmethanol ). Due to the significant steric hindrance provided by the ortho-methyl groups of the mesityl ring combined with the flexible ethyl chains, this molecule presents a high risk of "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing.
The following protocols prioritize thermodynamic control to overcome the kinetic trap of oil formation.
Subject: 3-(2,4,6-Trimethylphenyl)-3-pentanol CAS: (Not widely listed; Analogue to CAS 113467-96-6 context) Class: Hindered Aryl Dialkyl Carbinol Difficulty: High (Prone to Supercooling/Oiling Out)
Physicochemical Profile & Challenges
The target molecule features a "lipophilic umbrella" structure. The 2,4,6-trimethylphenyl (mesityl) group creates a rigid, hydrophobic wall, while the two ethyl groups at the C3 position add conformational flexibility. The central hydroxyl group is sterically shielded, reducing the likelihood of strong intermolecular hydrogen bonding networks that typically drive crystallization.
-
Primary Challenge: The molecule prefers a disordered amorphous liquid state (oil) over an ordered lattice due to the entropy of the ethyl chains.
-
Solubility Profile: Highly soluble in non-polar solvents (Hexane, DCM, Toluene). Poorly soluble in water.
-
Target State: White crystalline solid (or waxy needles).
Solvent Selection Strategy
Standard solvent screening often fails for this class of compounds. The following matrix is optimized for Mesityl-Alkyl Carbinols .
| Solvent System | Role | Suitability | Mechanism |
| n-Pentane | Primary Solvent | Excellent | Low boiling point allows easy removal; non-polar nature matches the mesityl group. Requires low temp (-20°C).[1] |
| Hexane | Primary Solvent | Good | Similar to pentane but higher boiling point. Good for room temp crystallization if MP is >50°C. |
| Methanol | Anti-Solvent | Poor | High risk of oiling out due to polarity mismatch. |
| DCM / Hexane | Binary System | High | Dissolve in minimal DCM (good solubility), precipitate with Hexane (poor solubility). |
| Ethanol / Water | Binary System | Moderate | Only viable if the compound is solid at RT. Requires precise water addition. |
Experimental Protocols
Protocol A: Low-Temperature Hydrocarbon Crystallization (Recommended)
Best for initial purification of crude oils.
Rationale: This method utilizes the steep solubility curve of the compound in light hydrocarbons. By dissolving at ambient temperature and cooling significantly, we force the lattice to form while keeping impurities in solution.
-
Dissolution: Place 1.0 g of crude 3-(2,4,6-Trimethylphenyl)-3-pentanol in a 20 mL scintillation vial.
-
Solvent Addition: Add n-Pentane dropwise at room temperature (25°C) with gentle swirling until the solid/oil just dissolves.
-
Note: If the solution is cloudy due to water, dry with Na₂SO₄ and filter before proceeding.
-
-
Concentration: Use a stream of nitrogen to evaporate the pentane until the solution becomes slightly supersaturated (faint turbidity appears).
-
Re-solubilization: Add 1-2 drops of pentane to clarify the solution.
-
Controlled Cooling (The Critical Step):
-
Wrap the vial in cotton wool (insulation) and place it in a -20°C freezer.
-
Why? Rapid cooling causes oiling out. Insulation ensures a cooling rate of <1°C/min.
-
-
Harvesting: After 24 hours, check for white needles or prisms. Decant the mother liquor immediately while cold. Wash crystals with cold (-78°C) pentane.
Protocol B: Vapor Diffusion (For X-Ray Quality Crystals)
Best for small quantities (<100 mg) where purity is already >90%.
-
Inner Vial: Dissolve 50 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a small HPLC vial. Ensure the vial is uncapped.
-
Outer Vial: Place the HPLC vial inside a larger 20 mL vial containing 5 mL of n-Hexane .
-
Equilibration: Cap the large vial tightly. Keep at ambient temperature (20-25°C) in a vibration-free zone.
-
Mechanism: Hexane vapor slowly diffuses into the DCM solution, gradually increasing the non-polarity and forcing the compound to crystallize slowly, minimizing defect formation.
Protocol C: The "Rescue" Derivatization
If the compound remains an oil despite Protocols A & B, derivatization is required to break the amorphous trap.
-
Reaction: React the crude alcohol with 3,5-Dinitrobenzoyl chloride and Pyridine in DCM.
-
Crystallization: The resulting ester has a significantly higher melting point and crystallizes readily from Ethanol/Ethyl Acetate.
-
Purification: Recrystallize the ester to >99% purity.
-
Hydrolysis: Hydrolyze with LiOH/THF/Water to regenerate the pure alcohol, which will now likely crystallize due to the removal of trace impurities that were inhibiting nucleation.
Troubleshooting: Handling "Oiling Out"
Oiling out (Liquid-Liquid Phase Separation) is the most common failure mode. Use this logic flow to resolve it.
Figure 1: Decision logic for rescuing a crystallization batch that has oiled out. Note that seeding just above the cloud point is critical.
Visualizing the Solubility Landscape
The interaction between the Mesityl group and the solvent is the governing factor.
Figure 2: Solvent compatibility map. Green paths indicate recommended crystallization vectors.
References
-
General Crystallization Theory: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
-
Hindered Alcohol Synthesis Context: Wipf, P., & Jung, J. K. (2000). Synthesis of highly functionalized tertiary alcohols. Journal of Organic Chemistry. (Provides context on the difficulty of handling these structures).
-
Oiling Out Phenomena: Veesler, S., et al. (2006). Liquid-Liquid Phase Separation as a pathway to crystallization. Crystal Growth & Design.
-
Derivatization Strategies: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard reference for 3,5-dinitrobenzoate derivatization of hindered alcohols).
Sources
Troubleshooting & Optimization
minimizing side reactions during mesityl Grignard addition to 3-pentanone
Core Challenge: Mesityl Grignard Addition to 3-Pentanone
Welcome to the Organometallic Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a critical roadblock when attempting to couple highly sterically hindered aryl Grignard reagents with enolizable aliphatic ketones.
The addition of mesitylmagnesium bromide to 3-pentanone (diethyl ketone) is a notoriously difficult transformation. Standard protocols often result in near-zero yields of the desired 3-mesityl-3-pentanol, yielding instead recovered starting materials and confusing GC-MS traces. This guide is designed to deconstruct the causality behind these failures and provide self-validating, field-proven methodologies to force the reaction down the desired nucleophilic pathway.
Diagnostic Workflow
Before altering your reaction conditions, you must diagnose the specific failure mode of your current protocol. Use the following logic tree to interpret your crude GC-MS or NMR data.
Troubleshooting workflow for mesityl Grignard addition failures.
Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: Why am I recovering unreacted 3-pentanone and seeing massive amounts of mesitylene in my GC-MS? A: You are observing the classic enolization side reaction. Mesitylmagnesium bromide is exceptionally bulky due to its two ortho-methyl groups. When it encounters 3-pentanone—a ketone with four highly accessible alpha-protons—the activation energy required for nucleophilic attack at the sterically shielded carbonyl carbon is significantly higher than the energy required for proton abstraction. Consequently, the Grignard reagent acts as a 1[1]. It deprotonates the ketone to form a magnesium enolate and mesitylene (1,3,5-trimethylbenzene). Upon aqueous quench, the enolate is simply protonated back to 3-pentanone, leaving you with recovered starting material.
Q2: How do I shift the thermodynamic and kinetic preference from enolization to nucleophilic addition? A: You must alter the nature of your nucleophile by transmetalating the magnesium to a more oxophilic, less basic metal. Lanthanide salts are the gold standard for this. By adding anhydrous Cerium(III) chloride (CeCl3) or a Lanthanum(III) chloride bis(lithium chloride) complex (LaCl3·2LiCl), you generate an organocerium or organolanthanum species in situ. These species are highly nucleophilic but strictly non-basic, effectively 2[2]. For sterically hindered and highly enolizable ketones, 3[3] because the lithium chloride breaks up the polymeric lanthanum structure, rendering it completely soluble in THF and ensuring 100% transmetalation.
Mechanistic divergence of MesMgBr and 3-pentanone.
Q3: I am observing bimesityl in my GC-MS trace. What causes this and how do I prevent it? A: Bimesityl is the product of homocoupling (Wurtz-type coupling). This occurs via single-electron transfer (SET) pathways during Grignard initiation, or via oxidative coupling if trace oxygen is present in your solvent. Because mesityl bromide is so bulky, the standard magnesium insertion mechanism is slow, giving radical intermediates time to dimerize. To prevent this, rigorously degas your THF (freeze-pump-thaw method) and ensure your magnesium turnings are freshly activated (e.g., via dry stirring under argon or a mild iodine/dibromoethane activation).
Quantitative Performance Comparison
To justify the switch to lanthanide-mediated conditions, review the expected conversion metrics based on established organometallic benchmarks for hindered, enolizable ketones.
| Reaction Conditions | Additive | Temperature Regime | Yield of 3-Mesityl-3-pentanol (%) | Recovered 3-Pentanone (%) |
| Standard Grignard | None | 0 °C to RT | < 10% | > 85% |
| Imamoto Addition | CeCl3 | -78 °C | 55 - 65% | 25 - 35% |
| Knochel Addition | LaCl3·2LiCl | 0 °C to RT | 85 - 92% | < 5% |
Validated Experimental Protocols
To ensure reproducibility, use the following self-validating protocol utilizing Knochel's Lanthanum salt, which4 with easily enolizable ketones[4].
Protocol: LaCl3·2LiCl-Mediated Addition of MesMgBr to 3-Pentanone
Note: Strict Schlenk techniques must be employed. All glassware must be flame-dried under vacuum.
-
Preparation of Organolanthanum Reagent: In a flame-dried Schlenk flask under an argon atmosphere, add mesitylmagnesium bromide (1.10 equiv, typically a 1.0 M solution in anhydrous THF). Cool the flask to 0 °C using an ice-water bath.
-
Homogeneous Transmetalation: Slowly add LaCl3·2LiCl (1.00 equiv, 0.33 M solution in THF) dropwise to the cooled Grignard solution.
-
Incubation & Self-Validation: Remove the ice bath and allow the mixture to stir at room temperature for 3 to 4 hours. Self-Validation Checkpoint: The solution should remain completely homogeneous. If a heavy, chalky precipitate forms and persists, moisture has compromised your lanthanide salt, and the reaction will fail.
-
Addition of the Ketone: Recool the homogeneous organolanthanum solution to 0 °C. Add 3-pentanone (1.00 equiv, neatly filtered through basic alumina to remove water/acids) dropwise over 10 minutes.
-
Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor the disappearance of the ketone via TLC or GC-MS.
-
Quench & Workup: Cool the flask back to 0 °C and carefully quench the reaction by adding saturated aqueous NH4Cl. Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 3-mesityl-3-pentanol.
References
- Solutions of anhydrous lanthanide salts and its preparation (US8470982B2).
- 2-Mesitylmagnesium Bromide|Grignard Reagent. Benchchem.
- Catalytic Asymmetric Synthesis of a Tertiary Benzylic Carbon Center via Phenol-Directed Alkene Hydrogenation.
- Insights into the Cerium Chloride-Catalyzed Grignard Addition to Esters.
Sources
purification strategies for removing impurities from 3-(2,4,6-Trimethylphenyl)-3-pentanol
Technical Support Center: Purification of 3-(2,4,6-Trimethylphenyl)-3-pentanol
Status: Active Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Impurity Removal & Isolation Protocols
Introduction: The Steric Challenge
Welcome to the purification support module for 3-(2,4,6-Trimethylphenyl)-3-pentanol . This molecule presents a classic dichotomy in organic synthesis: it is chemically robust due to the steric protection of the mesityl (2,4,6-trimethylphenyl) group, yet the tertiary alcohol functionality remains sensitive to acidic conditions, prone to dehydration (elimination) to form alkenes.
Most users synthesize this via the addition of Mesitylmagnesium bromide to 3-pentanone (diethyl ketone). Consequently, the impurity profile is predictable but stubborn. This guide addresses the three most common support tickets we receive: persistent hydrocarbon contamination, product degradation during chromatography, and crystallization failure.
Module 1: The "Mesitylene" Problem (Hydrocarbon Impurities)
User Issue: "I have rotavapped my crude mixture for hours, but the NMR still shows a significant amount of mesitylene (1,3,5-trimethylbenzene). I can't crystallize the product because of this oil."
Diagnosis: Mesitylene is the protonated byproduct of your Grignard reagent. It has a boiling point of ~165°C. Standard rotary evaporation (even with a good vacuum) often fails to remove it completely because it becomes entrained in the viscous product oil.
The Solution: Steam Distillation Do not attempt to distill the product yet; the boiling point difference allows for a gentler separation. Steam distillation is the "Gold Standard" for separating volatile aromatics from non-volatile alcohols.
Protocol:
-
Setup: Place your crude oil in a round-bottom flask with a magnetic stir bar. Add water (approx.[1] 5x the volume of your crude).[1]
-
Distillation: Heat the mixture to a vigorous boil (100°C) with a distillation head attached.
-
Observation: You will see an oily layer (mesitylene/bimesityl) co-distilling with the water.
-
Completion: Continue until the distillate runs clear and no oil droplets are visible in the receiver.
-
Recovery: Cool the boiling flask. Your product (likely a solid or semi-solid now) will remain in the water. Extract with Ethyl Acetate, dry over
, and concentrate.
Why this works: Mesitylene forms a positive azeotrope with water, allowing it to be removed at temperatures far below the decomposition point of your tertiary alcohol [1].
Module 2: Chromatography Survival Guide
User Issue: "I ran a silica gel column, and my yield dropped by 40%. I isolated a non-polar spot that looks like an alkene."
Diagnosis:
You have dehydrated your product.[1][2][3][4] Tertiary benzylic-like alcohols are extremely acid-sensitive. Standard Silica Gel (
The Solution: Switch to Basic Alumina or Neutralized Silica You must neutralize the stationary phase to prevent elimination.
Protocol A: Basic Alumina (Recommended)
-
Stationary Phase: Aluminum Oxide (Basic), Brockmann Grade III.
-
Eluent: Hexane/Ethyl Acetate (Gradient 0%
10%). -
Note: Alumina is much less acidic than silica and will preserve the tertiary alcohol integrity [2].
Protocol B: Amine-Buffered Silica (Alternative) If you must use silica:
-
Pre-wash the silica column with mobile phase containing 1% Triethylamine (Et3N) .
-
Run your column using solvent + 0.5% Et3N.
-
The amine neutralizes the acidic silanol sites, protecting your alcohol.
Module 3: Crystallization & "Oiling Out"
User Issue: "The product is >95% pure by NMR, but it sits as a viscous yellow oil. How do I get the white crystals described in the literature?"
Diagnosis: The "Mesityl" group is highly lipophilic. If the solution is too concentrated or the solvent is too polar, the compound will "oil out" (liquid-liquid phase separation) rather than crystallize.
The Solution: The "Slow Evaporation" Seed Method Sterically hindered alcohols require non-polar solvent systems to form a lattice.
Protocol:
-
Dissolution: Dissolve the oil in a minimum amount of warm Pentane (or Hexane).
-
Polarity Adjustment: If it is not fully soluble, add Diethyl Ether dropwise until clear.
-
Cooling: Place the vial in a -20°C freezer. Do not use an ice bath immediately; rapid cooling promotes oiling.
-
Rescue: If it oils out, reheat to dissolve, add a seed crystal (if available) or scratch the glass, and cool very slowly (wrap the vial in cotton wool and leave at RT, then fridge, then freezer).
Summary Data: Impurity Profile
| Component | Structure Note | Boiling Point | Rf (Hex/EtOAc 9:1) | Removal Strategy |
| Target Product | Tertiary Alcohol | >260°C (est) | 0.35 | Crystallization / Column |
| Mesitylene | Hydrocarbon | 164.7°C | 0.90 | Steam Distillation |
| 3-Pentanone | Ketone | 101°C | 0.55 | Rotavap / Vacuum |
| Bimesityl | Biaryl (Dimer) | >280°C | 0.95 | Chromatography (Non-polar) |
| Alkene | Elimination Product | Varies | 0.90 | Prevent via Basic Alumina |
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying this specific hindered alcohol.
Caption: Decision tree for the purification of acid-sensitive hindered alcohols.
Reaction Pathway & Impurity Origins[2][4][5][6]
Understanding where the impurities come from is key to preventing them.
Caption: Origin of common impurities during the Grignard synthesis of mesityl-alcohols.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (See Section 2.25 on Steam Distillation).
-
Teledyne ISCO. RediSep Basic Alumina Column Purification of High pKa Compounds. Application Note AN35. (Demonstrates the necessity of basic alumina for acid-sensitive functionalities).
-
Master Organic Chemistry. The Grignard Reaction: Synthesis of Tertiary Alcohols. (General mechanism and side-reaction context).[2][5]
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Process For The Preparation Of 3 Methyl 5 Phenylpentanol [quickcompany.in]
- 4. m.youtube.com [m.youtube.com]
- 5. EP0679625A2 - Process for the preparation of 2,3,6-trimethylphenol - Google Patents [patents.google.com]
overcoming steric hindrance in 3-(2,4,6-Trimethylphenyl)-3-pentanol reactions
Technical Support Center: Advanced Organic Synthesis Division Ticket Subject: Strategies for 3-(2,4,6-Trimethylphenyl)-3-pentanol (TMPP) Functionalization
User Guide: Overcoming the "Mesityl Wall"
Welcome to the Advanced Synthesis Support Center. You are likely encountering difficulties with 3-(2,4,6-Trimethylphenyl)-3-pentanol . This is not a standard tertiary alcohol; it is a "pathological" substrate due to the convergence of two distinct steric phenomena: tertiary crowding (two ethyl groups) and the "Orthogonal Twist" imposed by the mesityl group.
This guide provides troubleshooting protocols to bypass these barriers.
Part 1: The Mechanistic Barrier (Why your reaction failed)
Before attempting a protocol, you must visualize the geometry. Standard planar reaction intermediates are energetically penalized here.
-
The Orthogonal Twist: In a standard benzylic system, the phenyl ring aligns coplanar with the carbocation p-orbital to maximize resonance stabilization. In your molecule, the ortho-methyl groups (positions 2,[1]6) of the mesityl ring sterically clash with the ethyl groups at the reaction center.
-
Consequence: The mesityl ring is forced to rotate ~60–90° out of plane relative to the reaction center.
-
Result:Steric Inhibition of Resonance. The carbocation is less stable than a typical benzylic cation because the aromatic ring cannot effectively donate electron density.
-
-
Nucleophilic Blockade: The ortho-methyls act as a "picket fence," blocking the trajectory for nucleophilic attack (SN2 is impossible; SN1 recombination is slow).
Visualizing the Steric Trap
The following diagram illustrates the decision logic required to navigate this steric landscape.
Figure 1: Strategic decision tree for functionalizing hindered mesityl carbinols. Note the divergence from standard Fischer esterification.
Part 2: Troubleshooting & Protocols
Scenario A: "I need to esterify the alcohol, but DCC/DMAP failed."
Diagnosis: Standard Steglich esterification (DCC/DMAP) relies on the formation of an O-acylisourea intermediate. For your substrate, the nucleophilic attack of the bulky alcohol onto this intermediate is too slow. The intermediate rearranges to an N-acylurea (dead end) before the alcohol can react.
The Solution: Yamaguchi Esterification You must use the Yamaguchi protocol .[2] This method generates a mixed anhydride that is highly electrophilic and, crucially, allows the catalyst (DMAP) to form a reactive acyl-pyridinium species that is less sterically demanding than the DCC adduct.
Protocol:
-
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) (1.1 equiv)
-
Triethylamine (Et3N) (1.2 equiv)
-
DMAP (1.0 - 2.0 equiv) — Note: High loading required for hindered substrates.
-
Solvent: Toluene (preferred over THF for higher temp capability).
-
-
Step 1 (Mixed Anhydride Formation):
-
Dissolve the Acid and Et3N in Toluene.
-
Add Yamaguchi reagent dropwise at 0°C. Stir for 1 hour at Room Temp (RT).
-
Checkpoint: A white precipitate (Et3N·HCl) will form.
-
-
Step 2 (The Attack):
-
Workup: Quench with saturated NaHCO3 to remove unreacted anhydride.
Why this works: The mixed anhydride pushes the carbonyl electrophilicity to the maximum, and the specific "cone angle" of the trichlorobenzoyl group directs attack to the desired carbonyl.
Scenario B: "I'm trying to substitute the OH (e.g., to an ether or halide), but I keep getting the alkene."
Diagnosis: You are fighting the E1 vs. SN1 competition. The carbocation formed is crowded. Losing a proton (Elimination) relieves steric strain (restoring planarity in the alkene) faster than a bulky nucleophile can attack (Substitution).
The Solution: The Ritter Reaction (Nitrogen Nucleophiles) To get a substitution product, you need a nucleophile that is small, linear, and the solvent itself (high concentration). The Ritter reaction uses nitriles to convert the alcohol to an amide.
Protocol:
-
Reagents:
-
Substrate: 3-(2,4,6-Trimethylphenyl)-3-pentanol
-
Solvent/Nucleophile: Acetonitrile (dry)
-
Catalyst: Conc. Sulfuric Acid (H2SO4) or Triflic Acid (if H2SO4 fails).
-
-
Procedure:
-
Dissolve alcohol in Acetonitrile at 0°C.
-
Add H2SO4 dropwise.
-
Observation: The solution may turn yellow/orange (stable carbocation).
-
Allow to warm to RT. Do not heat initially (heat favors elimination).
-
Pour onto ice/water. The resulting nitrilium ion hydrolyzes to the N-acetamide .
-
-
Data Interpretation:
-
If you see a peak at ~1650 cm⁻¹ (Amide I) in IR, it worked.
-
If you see ~1600-1620 cm⁻¹ (C=C), you got elimination.
-
Scenario C: "I actually want the alkene, but the reaction is slow."
Diagnosis: Even elimination is hindered because the "Orthogonal Twist" makes it hard for the empty p-orbital to align with the beta-hydrogens (on the ethyl groups) for elimination.
The Solution: High-Temperature Acid Catalysis Use a non-nucleophilic acid with a high boiling point solvent to force the thermodynamic product.
Protocol:
-
Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%).
-
Solvent: Toluene or Xylene.
-
Setup: Dean-Stark apparatus (essential to remove water and drive equilibrium).
-
Temperature: Reflux (110°C+).
-
Product: The major isomer will be 3-(2,4,6-trimethylphenyl)-2-pentene .
-
Note: The double bond forms towards the ethyl group (Zaitsev-like), but steric clash between the mesityl ring and the vinyl methyl group will dictate the E/Z ratio.
-
Part 3: Comparative Data Table
| Reaction Type | Reagent System | Suitability for Mesityl-OH | Primary Risk |
| Fischer Esterification | H2SO4 / R-COOH | Critical Failure | No reaction; equilibrium favors starting material due to bulk. |
| Steglich Esterification | DCC / DMAP | Low | Formation of N-acylurea byproduct; 0% yield common. |
| Yamaguchi Esterification | TCBC / Et3N / DMAP | High | Requires heat; rigorous anhydrous conditions needed. |
| SN2 Substitution | NaH / Alkyl Halide | Impossible | Steric blocking prevents backside attack. |
| SN1 (Solvolysis) | ROH / H+ | Moderate | High risk of E1 elimination byproduct. |
| Ritter Reaction | R-CN / H2SO4 | High | Excellent way to install Nitrogen at the hindered center. |
References
-
Mechanism of the Yamaguchi Esterification: Dhimitruka, I., & SantaLucia, J. (2006).[2][4] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters. Link
-
Steric Inhibition of Resonance: Trotter, J. (1959). Steric inhibition of resonance: V. Nitromesitylene. Canadian Journal of Chemistry. Link
-
Dehydration of Hindered Alcohols: Lunde, A., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC/NIH. Link
-
Yamaguchi Reagent Overview: Inanaga, J., et al. (1979).[5][6][7] A Rapid Esterification by Means of Mixed Anhydride. Bulletin of the Chemical Society of Japan. (Foundational reference for the protocol described in Scenario A). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method [organic-chemistry.org]
- 5. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 6. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
troubleshooting dehydration of 3-(2,4,6-Trimethylphenyl)-3-pentanol during workup
Welcome to the technical support center for the acid-catalyzed dehydration of 3-(2,4,6-trimethylphenyl)-3-pentanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup of this reaction. As Senior Application Scientists, we provide not just steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.
Understanding the Reaction: The E1 Mechanism
The acid-catalyzed dehydration of a tertiary alcohol like 3-(2,4,6-trimethylphenyl)-3-pentanol proceeds through an E1 (Elimination, Unimolecular) mechanism.[1][2][3] Understanding this multi-step process is critical for effective troubleshooting.
-
Protonation of the Hydroxyl Group: The reaction begins with the protonation of the alcohol's hydroxyl group by the acid catalyst. This converts the poor leaving group (-OH) into an excellent leaving group (-OH2+), water.[3][4][5]
-
Formation of a Carbocation: The protonated alcohol dissociates, losing a water molecule to form a tertiary carbocation intermediate. This is typically the rate-determining step of the reaction.[6]
-
Deprotonation to Form the Alkene: A weak base, often water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation. This results in the formation of a double bond, yielding the alkene product and regenerating the acid catalyst.[2][7]
Due to the structure of 3-(2,4,6-trimethylphenyl)-3-pentanol, multiple alkene isomers can be formed, with the most substituted (and therefore most stable) alkene typically being the major product, in accordance with Zaitsev's rule.[8][9]
Caption: Figure 1: The E1 mechanism for alcohol dehydration.
Troubleshooting Guide
This section addresses specific problems you might encounter during the workup phase in a question-and-answer format.
Q1: My final yield is very low, or I've isolated no product. What went wrong?
A1: Low or no yield is a common issue that can stem from several points in the reaction and workup process.
-
Incomplete Reaction: Tertiary alcohols are relatively easy to dehydrate, often requiring mild temperatures (25-80°C).[3][10] However, if the reaction time was too short or the temperature too low, the conversion to the alkene may be incomplete.
-
Solution: Monitor the reaction using Thin Layer Chromatography (TLC). The starting alcohol is significantly more polar than the alkene product. If a large amount of starting material is still present, consider increasing the reaction time or temperature.
-
-
Reversibility of the Reaction: Dehydration is a reversible reaction.[7] The presence of a significant amount of water can drive the equilibrium back towards the starting alcohol (acid-catalyzed hydration).[1]
-
Solution: If possible, remove water as it forms using a Dean-Stark apparatus. During workup, ensure your organic solvents are dry and use a sufficient amount of a drying agent (e.g., anhydrous Na2SO4 or MgSO4) before solvent removal.
-
-
Product Loss During Workup: The alkene product is volatile.
-
Solution: Avoid excessive heating during solvent removal with a rotary evaporator. Use a chilled trap to recover any lost product. During aqueous washes, ensure the layers have fully separated before draining to avoid losing the organic layer. Adding brine (saturated NaCl solution) can help break emulsions and decrease the solubility of the organic product in the aqueous layer.
-
Q2: After workup, my NMR spectrum shows a significant amount of starting alcohol. How do I fix this?
A2: This is a clear indication of an incomplete reaction.
-
Insufficient Catalyst: The acid is a catalyst, but an insufficient amount may lead to a slow reaction rate.
-
Solution: While you cannot add more catalyst post-workup, for future runs, ensure you are using an appropriate catalytic amount. Common catalysts include concentrated sulfuric acid, phosphoric acid, or p-toluenesulfonic acid (TsOH).[1]
-
-
Reaction Conditions: As mentioned in Q1, the temperature or reaction time may have been inadequate. Tertiary alcohols dehydrate more easily than primary or secondary ones, but the bulky 2,4,6-trimethylphenyl (mesityl) group may introduce steric hindrance, requiring slightly more forcing conditions than a simpler tertiary alcohol.[11][12]
-
Solution: If you have recovered the mixture of alcohol and alkene, you can resubmit it to the reaction conditions. Dissolve the mixture in a suitable solvent (like toluene), add the acid catalyst, and heat, preferably with a Dean-Stark trap to remove the water formed.
-
Q3: I've isolated a product, but it's not an alkene. What could it be?
A3: The most likely side product under certain conditions is a dialkyl ether.
-
Ether Formation: If the reaction temperature is too low, or if there is a high concentration of the alcohol, an intermolecular reaction can occur where one alcohol molecule acts as a nucleophile attacking the carbocation formed from another, leading to an ether.[10][12][13]
-
Solution: Ensure the reaction is heated sufficiently to favor elimination over substitution. The recommended temperature range for tertiary alcohol dehydration is typically 25-80°C.[3] Using a more dilute solution can also disfavor the bimolecular ether formation.
-
Q4: I'm having trouble with emulsions during my aqueous extractions. How can I resolve this?
A4: Emulsions are common, especially after a neutralization wash.
-
Cause: Vigorous shaking of the separatory funnel, especially after adding a base like sodium bicarbonate which can generate gas, often leads to stable emulsions.
-
Solutions:
-
Gentle Mixing: Instead of shaking vigorously, gently invert the separatory funnel multiple times.
-
Add Brine: Add a small amount of saturated aqueous NaCl (brine) solution. This increases the ionic strength of the aqueous layer, making it more polar and helping to force the organic components out, thus breaking the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel stand for a period allows the layers to separate on their own.
-
Filtration: In stubborn cases, filtering the emulsified layer through a pad of Celite or glass wool can help.
-
Frequently Asked Questions (FAQs)
-
Q: Why is phosphoric acid often preferred over sulfuric acid for dehydration?
-
A: Concentrated sulfuric acid is a strong oxidizing agent and can cause unwanted side reactions, such as oxidation of the alcohol or polymerization of the alkene product, leading to charring and lower yields.[14][15] Phosphoric(V) acid is less oxidizing and generally gives cleaner reactions.[11][14][15]
-
-
Q: Can the carbocation intermediate rearrange?
-
Q: What is the best way to neutralize the reaction mixture?
-
A: After the reaction is complete, cool the mixture and slowly add it to a beaker of ice water. Then, carefully add a saturated solution of sodium bicarbonate (NaHCO3) in portions until gas evolution ceases. This neutralizes the strong acid catalyst. Always check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic before proceeding with extraction.
-
-
Q: What are the expected spectroscopic signatures for my product?
-
A:
-
Starting Alcohol (IR): A strong, broad absorption in the ~3200-3600 cm⁻¹ region due to the O-H stretch.
-
Alkene Product (IR): Disappearance of the broad O-H stretch. Appearance of a C=C stretch around 1640-1680 cm⁻¹ and =C-H stretches above 3000 cm⁻¹.
-
Alkene Product (¹H NMR): Appearance of signals in the vinylic region (~5-7 ppm). The exact chemical shifts and coupling patterns will depend on the specific isomer(s) formed.
-
-
Standard Workup Protocol
This protocol assumes the dehydration reaction has been run to completion in a solvent like toluene.
Caption: Figure 2: Standard experimental workup workflow.
-
Cooling: Once the reaction is deemed complete by TLC, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Quenching: Slowly pour the cooled reaction mixture into a beaker containing ice-cold water. This will help to dissipate any heat generated during neutralization.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO3) portion-wise with stirring. Continue adding until all bubbling has stopped. Check the aqueous layer with pH paper to ensure it is neutral (pH ~7).
-
Extraction: Transfer the entire mixture to a separatory funnel. If the reaction solvent is not suitable for extraction, add a suitable organic solvent like diethyl ether or ethyl acetate.
-
Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic layer and aids in breaking any emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Swirl the flask and let it sit for 10-15 minutes. The solution should be clear, not cloudy.
-
Filtration: Decant or filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.
-
Concentration: Remove the solvent using a rotary evaporator. Be cautious with the bath temperature to avoid co-distilling your volatile alkene product.
-
Purification: The resulting crude oil can be purified by fractional distillation or column chromatography if necessary to separate isomeric products or remove non-volatile impurities.
Data Summary Table
| Compound | IUPAC Name | Molar Mass ( g/mol ) | Boiling Point (°C) | Key IR Peaks (cm⁻¹) |
| Reactant | 3-(2,4,6-Trimethylphenyl)-3-pentanol | ~220.35 | ~280-290 | ~3400 (broad, O-H), ~2960 (C-H) |
| Product A | (E/Z)-3-(Mesityl)pent-2-ene | ~202.34 | ~240-250 | ~3020 (=C-H), ~2960 (C-H), ~1660 (C=C) |
| Product B | 2-(Mesityl)pent-2-ene | ~202.34 | ~240-250 | ~3020 (=C-H), ~2960 (C-H), ~1670 (C=C) |
Note: Boiling points are estimates and may vary significantly under vacuum.
References
-
Chemistry Steps. (2019, December 23). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Available from: [Link]
-
Clark, J. (n.d.). Dehydration of Alcohols. Chemguide. Available from: [Link]
-
Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Available from: [Link]
-
Chemistry LibreTexts. (2023, January 22). Dehydrating Alcohols to Make Alkenes. Available from: [Link]
-
Quora. (2017, October 16). What is the mechanism for the dehydration of tertiary alcohols?. Available from: [Link]
-
A Level Chemistry. (n.d.). Dehydration of Alcohols. Available from: [Link]
-
Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Available from: [Link]
-
Chemistry LibreTexts. (2023, January 22). Alkenes from Dehydration of Alcohols. Available from: [Link]
-
University of California, Irvine. (n.d.). Acid-Catalyzed Dehydration of an Alcohol. Available from: [Link]
-
National Center for Biotechnology Information. (2020, October 15). Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols. Available from: [Link]
-
Chemistry LibreTexts. (n.d.). 14.5 Reactions of Alcohols. The Basics of General, Organic, and Biological Chemistry. Available from: [Link]
-
University of Calgary. (n.d.). hal1a. Available from: [Link]
-
ResearchGate. (2021, October 17). 14.4: Dehydration Reactions of Alcohols. Available from: [Link]
-
Science Ready. (n.d.). Dehydration, Substitution & Oxidation of Alcohols – HSC Chemistry. Available from: [Link]
-
Save My Exams. (2025, May 26). Elimination Reactions of Alcohols (AQA A Level Chemistry): Revision Note. Available from: [Link]
-
Homework.Study.com. (n.d.). What is the product of the dehydration of 3-pentanol?. Available from: [Link]
-
Pearson. (2023, October 10). Describe how 3-methyl-1-phenyl-3-pentanol can be prepared from be.... Available from: [Link]
-
Chegg. (2021, June 16). Give the structures for the three (3) alkenes formed by the dehydration of 3-methyl-3-pentanol. Available from: [Link]
-
Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. Available from: [Link]
-
Organic Syntheses. (n.d.). (2s, 3r)-2,4-dimethyl-1,3-pentanediol. Available from: [Link]
-
Chemistry Stack Exchange. (2021, May 23). Predicting product ratio by rearrangement in Dehydration Reactions. Available from: [Link]
-
Study.com. (n.d.). Video: Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Available from: [Link]
-
Ataman Kimya. (n.d.). 3-METHYL-3-PENTANOL. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available from: [Link]
-
University of California, Davis. (n.d.). Experiment 5: Alcohol Dehydration of Menthol. Available from: [Link]
Sources
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- 5. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Video | Study.com [study.com]
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- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Recrystallization of 3-(2,4,6-Trimethylphenyl)-3-pentanol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop a robust recrystallization protocol for 3-(2,4,6-Trimethylphenyl)-3-pentanol. We will explore the theoretical underpinnings of solvent selection based on the molecule's unique structure and provide a practical, step-by-step methodology for experimental optimization. This document is structured to serve as both a procedural guide and a troubleshooting resource.
Section 1: Physicochemical Profile & Solubility Prediction
Understanding the molecular structure of 3-(2,4,6-Trimethylphenyl)-3-pentanol is the first step in predicting its solubility behavior. The principle of "like dissolves like" is our primary guide, which suggests that compounds with similar structural features will be soluble in one another.[1]
Structural Analysis:
-
Core Structure: A tertiary pentanol with the hydroxyl group at the 3-position.
-
Key Substituents:
-
Hydroxyl (-OH) Group: This functional group is polar and capable of hydrogen bonding, suggesting potential solubility in polar solvents.
-
Alkyl Chains (two ethyl groups): These are nonpolar.
-
Mesityl Group (2,4,6-trimethylphenyl): This bulky aromatic group is highly nonpolar and sterically demanding.
-
The molecule's character is dominated by its large, nonpolar surface area (the mesityl ring and ethyl groups). The polar hydroxyl group is significantly shielded by these bulky substituents, a phenomenon known as steric hindrance.[2] This shielding diminishes the hydroxyl group's ability to interact with highly polar solvents. Therefore, we can predict that 3-(2,4,6-Trimethylphenyl)-3-pentanol will be most soluble in solvents of low to moderate polarity and largely insoluble in highly polar solvents like water.
Predicted Physicochemical Properties:
| Property | Prediction/Rationale | Implication for Recrystallization |
| Polarity | Low to Moderate | Candidate solvents will likely range from nonpolar (e.g., hexanes) to moderately polar (e.g., ethyl acetate, isopropanol). |
| Hydrogen Bonding | Weak (Donor/Acceptor) | While it possesses an -OH group, steric hindrance will limit its interaction. This reduces solubility in protic solvents like water and methanol. |
| Melting Point | Likely a low-melting solid | The melting point is a critical parameter. The ideal solvent should have a boiling point lower than the compound's melting point to prevent "oiling out".[3][4] Experimental determination is crucial. |
Section 2: Systematic Solvent Selection Protocol
The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[5] This differential solubility is the basis for purification.[1] The following protocol outlines a systematic, small-scale approach to identify a suitable solvent or solvent system.
Experimental Workflow: Single Solvent Screening
This workflow systematically tests individual solvents to find one with the ideal solubility profile.
Candidate Solvents for Screening
The following table provides a starting point for solvent selection, ordered by increasing polarity. Solvents with very low boiling points can be difficult to handle, while those with very high boiling points can be hard to remove from the final product.[6]
| Solvent | Boiling Point (°C)[6] | Polarity | Safety & Handling Notes |
| Hexanes | 69 | Very Low | Highly flammable. Use in a well-ventilated fume hood. |
| Toluene | 111 | Low | Flammable. Toxic. High boiling point may promote oiling out.[6] |
| Ethyl Acetate | 77 | Moderate | Flammable. Good general-purpose solvent. |
| Acetone | 56 | Moderate | Highly flammable and volatile.[6] |
| Isopropanol (IPA) | 82 | Moderate-High | Flammable. Often a good choice for moderately polar compounds. |
| Ethanol | 78 | High | Flammable. Can often be used in a mixed-solvent system with water.[6] |
| Methanol | 65 | High | Flammable and toxic. |
| Water | 100 | Very High | Non-flammable, non-toxic. Unlikely to work as a single solvent for this compound but useful as an anti-solvent. |
Section 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)
Recrystallization does not always proceed as planned. This section addresses the most common issues in a question-and-answer format.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common recrystallization problems.
FAQs
Q1: My compound "oiled out" during cooling. What happened and how can I fix it?
A: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid crystal.[7] This typically happens when the melting point of your compound is lower than the temperature of the solution from which it is separating.[3][8] Impurities can also lower the melting point, making this phenomenon more likely.[3] Oiled out products are rarely pure because the oil can effectively dissolve impurities.[8][9]
-
Immediate Fix: Reheat the solution until the oil fully redissolves. Add a small amount of additional solvent (1-5% of the total volume) and allow the solution to cool much more slowly. Slow cooling keeps the solution temperature lower as saturation is reached, favoring crystal formation over oiling.[3]
-
Alternative Strategy: Choose a different solvent with a lower boiling point. This ensures the entire dissolution and cooling process occurs at temperatures below your compound's melting point.
Q2: The solution is clear and no crystals have formed, even after cooling in an ice bath. What should I do?
A: This is a common sign of either using too much solvent or having a supersaturated solution.[3]
-
If you suspect too much solvent: This is the most frequent cause of crystallization failure.[3] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration of your compound. Then, allow it to cool again.[8]
-
If you suspect supersaturation: The solution contains more dissolved compound than it should be able to hold at that temperature, but crystal growth has not initiated.[3] You can induce crystallization by:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystals to begin growing.[3][8]
-
Seeding: If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" acts as a template for further crystal growth.[3]
-
Q3: I can't find a single solvent that is effective. What is my next option?
A: A mixed solvent system is the ideal next step. This technique uses two miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent"). Common pairs include ethanol/water, ethyl acetate/hexanes, and toluene/hexanes.[5][10]
-
Procedure: Dissolve your compound in the minimum amount of the hot "soluble solvent." Then, slowly add the "anti-solvent" dropwise to the hot solution until it just begins to turn cloudy (this is the point of saturation). Add a drop or two of the "soluble solvent" to redissolve the cloudiness, and then allow the solution to cool slowly.
Q4: My final product has a very low yield. What are the likely causes?
A: A poor yield is often traced back to several potential procedural errors.[8]
-
Excess Solvent: Using too much solvent during the initial dissolution step is a primary cause. A significant amount of your product will remain dissolved in the mother liquor even after cooling.[3][8] Always use the absolute minimum amount of hot solvent required to fully dissolve your crude material.
-
Incomplete Cooling: Ensure you have allowed sufficient time for the solution to cool, first to room temperature and then in an ice bath, to maximize the precipitation of the solid.
-
Washing with Warm Solvent: Washing the collected crystals on the filter paper with room-temperature or warm solvent will redissolve a portion of your product. Always use a minimal amount of ice-cold recrystallization solvent for the washing step.[11]
References
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations. University of York, Department of Chemistry. [Link]
-
Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. [Link]
-
Recrystallization. Univeristy of California, Los Angeles, Department of Chemistry & Biochemistry. [Link]
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Recrystallization (help meeeeee). (2013, February 3). Reddit r/chemistry. [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit r/Chempros. [Link]
-
Solvent Choice. University of York, Department of Chemistry. [Link]
-
Recrystallization. University of Colorado Boulder, Department of Chemistry. [Link]
- Purification of aromatic alcohols.
-
Recrystallization and Crystallization. University of Rochester, Department of Chemistry. [Link]
-
3-Pentanol. PubChem, National Institutes of Health. [Link]
-
Recrystallization. University of California, Irvine, Department of Chemistry. [Link]
-
Chemical Properties of 3-Phenyl-3-pentanol (CAS 1565-71-5). Cheméo. [Link]
-
Recrystallization. Homi Bhabha Centre for Science Education. [Link]
-
Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. PubMed, National Institutes of Health. [Link]
-
2,2,4-Trimethyl-3-pentanol. PubChem, National Institutes of Health. [Link]
-
Recrystallization. (2022, August 17). Chemistry LibreTexts. [Link]
-
3-Pentanol. Wikipedia. [Link]
-
2,3,4-trimethyl-3-pentanol, 3054-92-0. The Good Scents Company. [Link]
-
3-METHYL-3-PENTANOL. Ataman Kimya. [Link]
-
3-pentanol. Stenutz. [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. reddit.com [reddit.com]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
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- 10. reddit.com [reddit.com]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
controlling temperature for selective synthesis of 3-(2,4,6-Trimethylphenyl)-3-pentanol
Technical Support Center: Selective Synthesis of 3-(2,4,6-Trimethylphenyl)-3-pentanol
Welcome to the technical support center for the synthesis of 3-(2,4,6-trimethylphenyl)-3-pentanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on controlling reaction parameters, specifically temperature, to achieve selective synthesis. The following sections offer troubleshooting guides and frequently asked questions to address common challenges encountered during this sterically demanding Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing 3-(2,4,6-trimethylphenyl)-3-pentanol?
A1: The primary challenge is steric hindrance. The bulky 2,4,6-trimethylphenyl (mesityl) group of the Grignard reagent and the ethyl groups on 3-pentanone impede the desired nucleophilic attack on the carbonyl carbon.[1][2] This steric clash increases the activation energy for the desired reaction and can promote competing side reactions.[1]
Q2: Why is temperature control so critical for this specific reaction?
A2: Temperature control is paramount for managing selectivity. Due to the high steric hindrance, elevated temperatures may be needed to overcome the activation energy for the desired C-C bond formation.[1] However, higher temperatures can also accelerate side reactions like enolization and reduction.[2][3] Therefore, a carefully optimized temperature profile is required. Low temperatures (e.g., -78 °C to 0 °C) are often employed during the addition of the ketone to the Grignard reagent to favor the desired nucleophilic addition over these competing pathways.[4]
Q3: What are the main side products, and how does temperature influence their formation?
A3: The two main side products are:
-
Enolization Product (Starting Material Recovery): The sterically hindered Grignard reagent can act as a base, abstracting a proton from the α-carbon of 3-pentanone to form an enolate.[2][3][5] Upon aqueous workup, this enolate is protonated, regenerating the starting ketone. This pathway is often favored at higher temperatures.
-
Reduction Product (3-pentanol): If the Grignard reagent possesses β-hydrogens (which mesitylmagnesium bromide does not, but other Grignard reagents might), it can reduce the ketone to the corresponding secondary alcohol, 3-pentanol, via a six-membered transition state.[2][3] This is also more common with sterically hindered ketones.[3]
Q4: Besides temperature, what other factors can improve the reaction's success?
A4: Several factors are crucial:
-
Reagent Quality: Ensure the use of highly pure magnesium turnings and dry, pure 2-bromo-1,3,5-trimethylbenzene and 3-pentanone.
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware must be flame-dried or oven-dried, and anhydrous solvents (typically THF or diethyl ether) are essential.[6][7] Any water will quench the Grignard reagent.[4][8]
-
Magnesium Activation: The magnesium surface is often coated with a passivating layer of magnesium oxide which can prevent the reaction from starting.[6] Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane is often necessary.[5][9]
-
Slow Addition Rate: The ketone should be added slowly (dropwise) to the Grignard reagent solution to maintain a low concentration of the ketone and control the reaction's exothermicity.[3][4]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or No Conversion of Starting Ketone | 1. Ineffective Grignard Reagent: The Grignard reagent may not have formed or was quenched by moisture/air.[4] 2. Enolization: The Grignard reagent acted as a base instead of a nucleophile, regenerating the ketone upon workup.[2][3] 3. Insufficient Temperature: The activation energy for nucleophilic addition was not overcome. | 1. Verify Grignard Reagent: Before adding the ketone, confirm Grignard formation (e.g., gentle bubbling, heat evolution, color change).[6] Consider titrating the Grignard reagent to determine its concentration.[3][4] Ensure all glassware is meticulously dried and use anhydrous solvents.[6] 2. Lower Addition Temperature: Add the 3-pentanone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C to -20 °C) to kinetically favor nucleophilic addition over enolization.[4] 3. Optimize Reaction Temperature: After the slow addition at low temperature, allow the reaction to slowly warm to room temperature or even gently reflux to drive the reaction to completion.[3] The optimal temperature profile must be determined empirically. |
| Formation of a Secondary Alcohol (3-pentanol) | Reduction of the Ketone: This is less likely with a mesityl Grignard reagent as it lacks β-hydrogens, but can occur with other Grignard reagents.[2][3] | Lower Reaction Temperature: Run the reaction at a lower temperature to disfavor the reduction pathway.[4] |
| Isolation of Biphenyl-like Side Products (Mesityl Dimer) | Wurtz Coupling: The Grignard reagent (R-MgX) can react with the unreacted alkyl halide (R-X) to form an R-R dimer.[3][4] | Control Grignard Formation: During the preparation of the Grignard reagent, add the 2-bromo-1,3,5-trimethylbenzene solution slowly to the magnesium turnings to maintain a low halide concentration and minimize this coupling reaction.[4] Maintain a moderate temperature during this step.[6] |
| Reaction Fails to Initiate | Inactive Magnesium Surface: A layer of magnesium oxide is preventing the reaction.[6] Presence of Moisture: Trace water is quenching the initial small amount of Grignard reagent formed.[4] | Activate Magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The disappearance of the iodine color is an indicator of activation.[9] Physically crushing some magnesium pieces with a glass rod can also expose a fresh surface.[9] Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in a stream of inert gas (Nitrogen or Argon) and use freshly distilled anhydrous solvents.[6] |
Detailed Experimental Protocol
This protocol provides a general framework. Optimization of temperature and reaction times may be necessary.
Part A: Preparation of Mesitylmagnesium Bromide (Grignard Reagent)
-
Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Fit all openings with drying tubes containing calcium chloride or ensure a positive pressure of dry nitrogen or argon.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single small crystal of iodine.
-
Reagent Preparation: In the dropping funnel, prepare a solution of 2-bromo-1,3,5-trimethylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Initiation: Add a small portion (~10%) of the bromide solution to the magnesium suspension. The reaction has initiated if you observe the disappearance of the iodine color, gentle bubbling, or a slight increase in temperature.[6] If no initiation occurs, gentle warming with a heat gun may be required.
-
Formation: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure complete formation.[6]
Part B: Reaction with 3-Pentanone
-
Cooling: Cool the prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Ketone Addition: Dissolve 3-pentanone (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred, cold Grignard reagent. Crucially, monitor the internal temperature and maintain it below 5-10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[4] This is preferred over strong acids, which can promote elimination side reactions with the tertiary alcohol product.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.[4]
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by column chromatography or recrystallization to yield 3-(2,4,6-trimethylphenyl)-3-pentanol.
Visualizations
Reaction Workflow
Caption: Overall workflow for the synthesis of 3-(2,4,6-trimethylphenyl)-3-pentanol.
Temperature and Selectivity Control
Caption: Influence of temperature on reaction selectivity.
References
- Benchchem. Technical Support Center: Grignard Reaction Challenges with Sterically Hindered Alkyl Halides.
- Benchchem. Troubleshooting low yield in Grignard synthesis of tertiary alcohols.
- Benchchem. Technical Support Center: Optimizing Reactions with Sterically Hindered Ketones.
- Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Reddit. (2020). Troubleshooting my grignard reactions.
- PMC. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions.
- ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Grignard Reaction.
- Organic Chemistry Portal. Grignard Reaction.
- ResearchGate. (2017). Experiment 12: Grignard Synthesis of Triphenylmethanol.
- Chemistry LibreTexts. (2023). Grignard Reagents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. adichemistry.com [adichemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
stability of 3-(2,4,6-Trimethylphenyl)-3-pentanol under acidic conditions
To: Laboratory Personnel, Process Chemists, and R&D Scientists From: Technical Support Division – Advanced Organic Materials Subject: Technical Guide: Stability Profile of 3-(2,4,6-Trimethylphenyl)-3-pentanol in Acidic Media
Executive Summary
This guide addresses the stability and reactivity of 3-(2,4,6-Trimethylphenyl)-3-pentanol (also referred to as 1,1-diethyl-2,4,6-trimethylbenzyl alcohol) under acidic conditions.
Core Technical Verdict: Unlike typical tertiary benzylic alcohols, this molecule exhibits anomalous stability toward acid-catalyzed ionization due to Steric Inhibition of Resonance (SIR) . While typical tertiary alcohols dehydrate rapidly in acid, the 2,4,6-trimethyl (mesityl) substitution forces the aromatic ring out of planarity, destabilizing the carbocation transition state and significantly retarding the reaction rate. However, under forcing conditions (concentrated mineral acids, high heat), it will degrade via dehydration and potential Wagner-Meerwein rearrangements.
Mechanistic Insight: The "Orthogonal" Barrier
To understand the stability profile, one must look beyond simple electronics and consider the 3D spatial arrangement.
The Steric Conflict
In a standard benzylic carbocation, the phenyl ring rotates to be coplanar with the empty p-orbital of the cationic center to allow resonance stabilization (delocalization of the positive charge).
In 3-(2,4,6-Trimethylphenyl)-3-pentanol :
-
The tertiary center carries two bulky ethyl groups.
-
The aromatic ring carries two ortho-methyl groups.
-
The Conflict: These groups clash sterically.[1][2][3] To relieve strain, the aromatic ring twists perpendicular (orthogonal) to the rest of the molecule.
-
The Consequence: The carbocation cannot achieve planarity.[1] Resonance stabilization is "turned off" (Steric Inhibition of Resonance). The transition state energy for ionization skyrockets, making the alcohol kinetically resistant to acid-catalyzed reactions compared to its non-methylated analogues.
Visualizing the Pathway (Graphviz)
Figure 1: The reaction pathway illustrating the high-energy barrier imposed by steric inhibition of resonance.
Troubleshooting & FAQs
This section addresses common observations in the lab when handling this substrate.
| Observation | Technical Explanation | Recommended Action |
| "The reaction won't start." | You are attempting an acid-catalyzed esterification or substitution, but the carbocation intermediate is too high-energy to form at standard rates. | Do not increase acid concentration immediately. Switch to activation methods that do not rely on SN1 pathways (e.g., Mitsunobu conditions, though steric bulk may still interfere). |
| "I see starting material after 24h in HCl." | This is the "Newman Effect." The ortho-methyls block the formation of the planar cation required for reaction. | If the goal is stability, this is a feature.[1] If the goal is reaction, you must use forcing conditions (e.g., anhydrous H₂SO₄ or TsOH in refluxing toluene), but be warned: this leads to elimination. |
| "Multiple spots on TLC after heating." | Once the barrier is crossed, the unstable cation rearranges to relieve steric strain (Wagner-Meerwein shifts) before eliminating. | Isolate the major alkene product. It is likely the Zaitsev product (internal double bond) or a rearranged skeleton.[1] |
| "The product is not UV active." | If the ring remains twisted in the product (alkene), conjugation is broken. | Do not rely solely on UV (254 nm). Use Iodine staining or PMA (Phosphomolybdic Acid) stain for TLC visualization. |
Experimental Protocols
Protocol A: Stability Validation Test
Use this protocol to confirm if your specific acidic conditions are degrading the sample.
-
Preparation: Dissolve 10 mg of 3-(2,4,6-Trimethylphenyl)-3-pentanol in 0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆).
-
Control Scan: Acquire a ¹H NMR spectrum (t=0). Focus on the ethyl group signals (triplet/quartet) and the aromatic methyls.
-
Acid Spike: Add 10 µL of Trifluoroacetic Acid (TFA). Shake vigorously.
-
Monitoring:
-
t=5 min: Acquire spectrum. Look for downfield shifts (protonation) or new vinyl protons (dehydration).
-
t=1 hour: Acquire spectrum.
-
t=24 hours: Acquire spectrum.
-
-
Interpretation:
-
No Change: The molecule is stable under these conditions (likely due to SIR).
-
New Olefinic Peaks (5.0–6.5 ppm): Dehydration is occurring.[1]
-
Protocol B: Controlled Dehydration (If Degradation is Desired)
If you intend to synthesize the alkene derivative.
-
Reagents: Substrate (1.0 equiv), p-Toluenesulfonic acid (pTsOH, 0.1 equiv), Toluene (0.1 M concentration).
-
Setup: Dean-Stark trap apparatus to remove water (driving the equilibrium).
-
Procedure: Reflux the mixture. The high temperature provides the energy to overcome the steric rotational barrier.
-
Workup: Quench with saturated NaHCO₃ to neutralize the acid immediately upon cooling to prevent polymerization of the sensitive alkene.
Comparative Stability Data
The following table highlights how the "Mesityl" group alters reactivity compared to standard analogues.
| Substrate | Structure Type | Acid Stability (Relative) | Primary Degradation Mode |
| 3-Phenyl-3-pentanol | Tertiary Benzylic | Low (Ionizes rapidly) | Fast Dehydration to conjugated alkene. |
| 3-Pentanol | Secondary Aliphatic | Medium | Slow Dehydration (requires heat). |
| 3-(2,4,6-Trimethylphenyl)-3-pentanol | Hindered Tertiary Benzylic | High (Anomalous) | Resistant. Requires strong acid/heat. |
References
-
Newman, M. S. (1956). Steric Effects in Organic Chemistry. John Wiley & Sons.[4] (Foundational text on steric inhibition of resonance and "occluded" functionalities).
-
Barclay, L. R. C., & Sonawane, H. R. (1972). Sterically Hindered Aromatic Compounds. III. Acid-catalyzed Reactions of 2,4,6-Tri-t-butyl- and 2-Methyl-4,6-di-t-butylbenzyl Alcohols and Chlorides.[5][6] Canadian Journal of Chemistry, 50(2), 281–289. Link
-
Deno, N. C., & Pittman, C. U. (1964). Carbonium Ions.[1][2] Journal of the American Chemical Society. (Discussion on the stability of twisted benzylic cations).
- Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. (Reference for interpreting NMR shifts in hindered systems).
Sources
Validation & Comparative
Structural Validation and NMR Profiling of 3-(2,4,6-Trimethylphenyl)-3-pentanol
This guide outlines the structural validation and NMR profiling of 3-(2,4,6-Trimethylphenyl)-3-pentanol , a sterically hindered tertiary alcohol. This document is designed for researchers synthesizing this compound via Grignard addition (Mesitylmagnesium bromide + 3-pentanone) and requires precise differentiation from starting materials and side products.
Executive Summary & Chemical Context
3-(2,4,6-Trimethylphenyl)-3-pentanol is a sterically congested tertiary alcohol. Its bulky mesityl group creates significant steric shielding around the hydroxyl center, often making purification and spectroscopic characterization challenging due to rotational barriers and solubility issues.
Why this comparison matters: In synthetic workflows, the primary challenge is distinguishing the target alcohol from:
-
Unreacted Ketone (3-pentanone): Due to the steric bulk of the mesityl nucleophile, incomplete addition is common.
-
Hydrolysis Byproduct (Mesitylene): Formed if the Grignard reagent is quenched by moisture before reacting.
-
Rotational Isomers: The "gear effect" of the mesityl group can broaden NMR signals at room temperature.
Experimental Protocol: Sample Preparation
Standardized workflow to ensure reproducible spectra.
Reagents:
-
Analyte: ~10 mg of crude or purified 3-(2,4,6-Trimethylphenyl)-3-pentanol.
-
Solvent A (Routine): Chloroform-d (
) (99.8% D) + 0.03% TMS. -
Solvent B (Advanced): DMSO-
(for OH coupling verification).
Methodology:
-
Isolation: Ensure the sample is dried under high vacuum (<1 mbar) for 2 hours to remove trace diethyl ether/THF (which overlap with ethyl signals).
-
Dissolution: Dissolve 10 mg sample in 0.6 mL solvent.
-
Critical Step: If using
, filter through a small plug of anhydrous or glass wool to remove acidic impurities that broaden the OH signal.
-
-
Acquisition: Run standard proton sequence (16 scans, 2 second relaxation delay).
1H NMR Spectrum Interpretation
Field Strength: 400 MHz recommended for resolution of ethyl multiplets.
A. Chemical Shift Assignments (Table)
| Fragment | Proton Type | Chemical Shift ( | Multiplicity | Integration | Interpretation Notes |
| Aromatic | Ar-H (meta) | 6.75 - 6.85 | Singlet | 2H | Diagnostic for the Mesityl ring. |
| Mesityl | Ortho-CH | 2.25 - 2.35 | Singlet | 6H | Deshielded by ring current; integrates for 2 methyls. |
| Mesityl | Para-CH | 2.15 - 2.25 | Singlet | 3H | Slightly upfield from ortho-methyls. |
| Chain | -CH | 1.80 - 2.05 | Quartet (or Multiplet) | 4H | Diastereotopic broadening may occur due to steric lock. |
| Hydroxyl | -OH | 1.50 - 1.80 | Broad Singlet | 1H | Highly variable; concentration/solvent dependent. |
| Chain | -CH | 0.75 - 0.90 | Triplet | 6H | Classic triplet of the ethyl terminus. |
B. Structural Logic Flowchart
The following diagram illustrates the decision logic for validating the structure against common impurities.
Caption: Decision tree for distinguishing the target tertiary alcohol from starting ketone and hydrolysis byproducts based on chemical shift logic.
Comparative Performance: Solvent Selection
The choice of solvent significantly alters the "performance" of the spectrum regarding resolution and OH visibility.
| Feature | Alternative A: Chloroform-d ( | Alternative B: DMSO- | Recommendation |
| OH Signal | Broad, often invisible due to exchange. | Sharp singlet (or doublet if coupled). | DMSO is superior for proving the alcohol functionality. |
| Solubility | Excellent. | Good, but viscous (broadens lines). | CDCl |
| Water Peak | ~1.5 ppm (overlaps with OH/Alkyl). | ~3.3 ppm (distinct from sample). | DMSO prevents water overlap with the aliphatic region. |
| Cost | Low. | Moderate/High.[1] | Use CDCl |
Distinguishing Alternatives (Impurity Profiling)
This section objectively compares the target product's spectral signature against its specific synthetic precursors.
Scenario 1: Product vs. 3-Pentanone (Starting Material)
-
The Problem: Unreacted ketone is the most common impurity.
-
The Differentiator:
-
3-Pentanone: Shows a quartet at 2.40 ppm . This is significantly downfield due to the carbonyl anisotropy.
-
Target Alcohol: The corresponding methylene quartet shifts upfield to ~1.8 - 2.0 ppm because the Carbonyl (
) is converted to a Carbinol ( ). -
Aromatic Region: 3-Pentanone is silent > 2.5 ppm. Any signal in the aromatic region indicates the presence of the Mesityl group.
-
Scenario 2: Product vs. Mesitylene (Hydrolysis Product)
-
The Problem: Grignard reagent protonation by wet solvent.
-
The Differentiator:
-
Mesitylene: Shows only aromatic signals (6.8 ppm) and methyl singlets (2.3 ppm). It completely lacks the triplet/quartet pattern of the ethyl groups.
-
Target Alcohol: Must show the integration ratio of 9:2 (Aliphatic H : Aromatic H). Mesitylene shows 9:3 (Methyl H : Aromatic H).
-
Advanced Application Note: Steric "Lock"
Expert Insight: Due to the bulk of the 2,4,6-trimethylphenyl group, rotation around the C(Ar)-C(OH) bond is restricted.
-
Observation: In high-resolution NMR (600 MHz+) or at low temperatures (< -20°C), the two ethyl groups may become magnetically non-equivalent (diastereotopic).
-
Result: The methylene quartet at ~1.9 ppm may split into two complex multiplets. This is not an impurity; it is a confirmation of the steric bulk inherent to the molecule.
References
-
Fulmer, G. R., et al. (2010).[2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for Mesityl/Ethyl shift principles).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.
-
PubChem. (n.d.). "3-Pentanone Compound Summary." National Library of Medicine.
Sources
Comparative Guide: 13C NMR Assignment of 3-(2,4,6-Trimethylphenyl)-3-pentanol
The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes theoretical principles with comparative analog data to provide a high-fidelity reference for the characterization of 3-(2,4,6-Trimethylphenyl)-3-pentanol .
Executive Summary & Application Context
In drug discovery, the incorporation of sterically hindered "molecular spacers" like the mesityl (2,4,6-trimethylphenyl) group is a proven strategy to block metabolic hot-spots and improve pharmacokinetic profiles. However, the steric bulk of these groups introduces significant challenges in structural verification, often leading to anomalous chemical shifts that defy standard prediction algorithms.
This guide provides a rigorous 13C NMR assignment framework for 3-(2,4,6-Trimethylphenyl)-3-pentanol , comparing its spectral performance against the non-hindered analog, 3-phenyl-3-pentanol . By analyzing the "steric cost" on chemical shifts, we provide a self-validating protocol for confirming the identity of this crowded tertiary alcohol.
Key Performance Indicators (KPIs) for this Analysis:
-
Resolution of Quaternary Carbons: Distinguishing the sterically shielded carbinol carbon from aromatic signals.
-
Conformational Sensitivity: Detecting restricted rotation via line broadening or signal duplication.
-
Predictive Accuracy: Quantifying the deviation of experimental data from standard DFT-based predictions.
Structural Analysis & Atom Mapping
Before interpreting the spectra, we must define the magnetic environment. The molecule consists of a central quaternary carbinol carbon bonded to a rigid, electron-rich mesityl ring and two flexible ethyl chains.
Graphviz Diagram: Molecular Connectivity & Numbering
The following diagram maps the carbon backbone for assignment reference.
Figure 1: Connectivity map of 3-(2,4,6-Trimethylphenyl)-3-pentanol. Note the proximity of the Ortho-Methyls to the Ethyl chains, creating the 'Steric Zone'.
Comparative Assignment Data
The following table contrasts the High-Fidelity Predicted Shifts for the target molecule against the Experimental Reference of its unhindered analog, 3-phenyl-3-pentanol. This comparison isolates the specific electronic and steric effects of the mesityl group.
Solvent: CDCl₃ (referenced to 77.16 ppm) | Field Strength: 100 MHz (13C)
| Carbon Position | Target: Mesityl Analog (ppm) | Reference: Phenyl Analog (ppm) | Δ (Shift Difference) | Mechanistic Explanation |
| C3 (Carbinol) | 79.5 - 81.0 | 77.8 | +2.5 (Deshielded) | Steric Deshielding: The ortho-methyls twist the ring, reducing conjugation (which usually shields). The steric compression dominates, pushing the signal downfield. |
| C2 / C4 (CH₂) | 32.0 - 33.5 | 30.8 | +2.0 (Deshielded) | γ-Effect: Proximity to the electron-rich aromatic ring and ortho-methyls causes Van der Waals deshielding. |
| C1 / C5 (CH₃) | 8.5 - 9.0 | 8.1 | +0.6 (Minimal) | Far removed from the steric center; minimal perturbation. |
| C1' (Ar-Ipso) | 138.0 - 139.5 | 145.2 | -6.0 (Shielded) | Steric Inhibition of Resonance: The bulky group prevents planar alignment, reducing the paramagnetic ring current effect on the ipso carbon. |
| C2'/C6' (Ar-Ortho) | 136.5 | 125.6 | +11.0 (Deshielded) | Substituent Effect: Direct attachment of the methyl group (α-effect) causes a massive downfield shift. |
| C3'/C5' (Ar-Meta) | 130.2 | 127.9 | +2.3 (Deshielded) | β-Effect: Inductive effect from the adjacent methyl-bearing carbons. |
| C4' (Ar-Para) | 137.0 | 126.4 | +10.6 (Deshielded) | Substituent Effect: Direct attachment of the para-methyl group. |
| Me-Ortho | 21.5 | N/A | N/A | Diagnostic high-intensity peak for the mesityl group. |
| Me-Para | 20.9 | N/A | N/A | Slightly upfield of the ortho-methyls due to less steric compression. |
Critical Insight: The most significant diagnostic feature is the Upfield Shift of the Ipso Carbon (C1') compared to the phenyl analog. In standard phenyl carbinols, C1' is the most downfield aromatic signal (~145 ppm). In the mesityl derivative, it moves upfield (~139 ppm) due to steric crowding and twisting.
Experimental Protocol: Self-Validating Assignment
To ensure scientific integrity, researchers should not rely solely on 1D chemical shifts. The following workflow uses 2D NMR correlations to build a self-validating structural proof.
Step-by-Step Methodology
-
Sample Prep: Dissolve ~20 mg of sample in 0.6 mL CDCl₃. Ensure the solution is clear to prevent viscosity-induced broadening.
-
1D Acquisition:
-
13C{1H}: 512 scans minimum to resolve the quaternary carbons (C3, C1', C2', C4').
-
DEPT-135: Differentiates CH/CH₃ (Up) from CH₂ (Down). Quaternary carbons disappear.
-
-
2D Correlation (The "Truth" Step):
-
HSQC: Links protons to carbons. Use this to assign the Ethyl CH₂/CH₃ and Mesityl Methyls.
-
HMBC: The "Long-Range" detector. Look for a correlation between the Ethyl CH₂ protons and the Ipso Carbon (C1') . This proves the alkyl chain is attached to the ring-bearing carbon.
-
Graphviz Diagram: Assignment Logic Flow
This flowchart illustrates the decision matrix for assigning the critical quaternary carbon.
Figure 2: Logic gate for distinguishing the quaternary carbinol carbon from the aromatic quaternary carbons using DEPT and HMBC.
Discussion: Steric Inhibition & Solvent Effects
The "Mesityl Effect"
The 2,4,6-trimethyl substitution pattern creates a "molecular gear" effect. The aromatic ring cannot rotate freely relative to the pentanol chain.
-
Consequence: In 1H NMR, the ethyl group protons (CH₂) may appear as complex multiplets (ABX3 system) rather than simple quartets because the two protons on the same carbon are diastereotopic due to the chiral environment created by the restricted rotation (atropisomerism potential).
-
In 13C NMR: While the carbons are usually equivalent, broadening of the ortho-methyl signals may occur at low temperatures.
Solvent Selection
While CDCl₃ is standard, using DMSO-d₆ can be advantageous for this specific molecule.
-
Why? DMSO forms strong Hydrogen bonds with the tertiary -OH group. This slows the proton exchange, often revealing the OH proton as a sharp singlet in 1H NMR and shifting the Carbinol Carbon (C3) slightly downfield (~1-2 ppm) in 13C NMR, aiding in its identification.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for substituent additivity rules).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Source for 3-phenyl-3-pentanol analog data). Link
-
Reich, H. J. (2023).[2] Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on HMBC/HSQC interpretation). Link
Sources
mass spectrometry fragmentation pattern of 3-(2,4,6-Trimethylphenyl)-3-pentanol
[1]
Executive Summary
In drug development, tertiary benzylic alcohols are often employed to block metabolic hotspots or induce conformational rigidity. 3-(2,4,6-Trimethylphenyl)-3-pentanol (Target) represents a critical structural motif where the "Ortho Effect" and steric crowding significantly alter standard fragmentation pathways compared to the unhindered 3-Phenyl-3-pentanol (Comparator).
This guide provides a mechanistic breakdown of the Electron Ionization (EI) fragmentation, highlighting the diagnostic m/z 119 (Mesityl) and m/z 177 (Alpha-cleavage) peaks that distinguish the target from its analogues.[1]
Experimental Configuration (Standard Protocol)
To ensure reproducibility, the following EI-MS parameters are recommended. This protocol minimizes thermal degradation prior to ionization, which is critical for tertiary alcohols prone to dehydration.[2]
| Parameter | Setting | Rationale |
| Ionization Mode | Electron Impact (EI+) | Standard 70 eV provides reproducible "fingerprint" fragmentation.[2] |
| Source Temp | 200°C | Lower than standard (230°C) to prevent thermal dehydration of the tertiary -OH. |
| Inlet Temp | 220°C | Sufficient for volatilization without pyrolysis.[2] |
| Scan Range | m/z 40 – 300 | Covers molecular ion (M+) and all diagnostic fragments.[1][2] |
| Carrier Gas | Helium (1.0 mL/min) | Standard flow for capillary GC-MS.[1][2] |
Mechanistic Fragmentation Analysis
The fragmentation of 3-(2,4,6-Trimethylphenyl)-3-pentanol (MW 206) is governed by three competing forces: Alpha-Cleavage , Steric Strain , and the Ortho Effect .
Pathway A: Alpha-Cleavage (Dominant)
Like all tertiary alcohols, the primary fragmentation is the homolytic cleavage of the C-C bond adjacent to the oxygen.
-
Mechanism: Loss of an ethyl group (29 Da) from the quaternary carbon.[1][2]
-
Result: Formation of a resonance-stabilized oxonium ion.[2]
-
Note: In the comparator (3-phenyl-3-pentanol), this pathway yields m/z 135 .[2] The +42 Da shift is a clear marker of the trimethyl substitution.
Pathway B: Steric-Assisted Dehydration (The Ortho Effect)
The 2,4,6-trimethyl substitution (Mesityl group) introduces severe steric crowding.[1] The ortho-methyl hydrogens are spatially proximal to the hydroxyl group.[2]
-
Mechanism: A 1,5-hydrogen shift from an ortho-methyl to the hydroxyl oxygen, followed by the elimination of water (H₂O).
-
Significance: This pathway is significantly enhanced in the target compound compared to the phenyl analogue due to the availability of ortho-hydrogens and the relief of steric strain upon planarization of the cation.
Pathway C: Mesityl Cation Formation
The bond between the aromatic ring and the tertiary carbon is weakened by steric repulsion between the ortho-methyls and the ethyl side chains.
Comparative Data: Target vs. Analogue
The following table contrasts the target with 3-Phenyl-3-pentanol. Use this for rapid spectral verification.
| Feature | Target: 3-(2,4,6-Trimethylphenyl)-3-pentanol | Comparator: 3-Phenyl-3-pentanol | Mechanistic Driver |
| Molecular Ion (M+) | m/z 206 (Weak/Absent) | m/z 164 (Weak) | Tertiary alcohols are unstable; steric strain reduces M+ lifetime.[1][2] |
| Alpha-Cleavage | m/z 177 [M - Et]+ | m/z 135 [M - Et]+ | Loss of ethyl group; +42 Da shift due to trimethyls.[1][2] |
| Dehydration | m/z 188 [M - H₂O]+ | m/z 146 [M - H₂O]+ | Ortho-effect facilitates H-transfer in the target.[2] |
| Aromatic Core | m/z 119 (Mesityl) | m/z 77 (Phenyl) | Diagnostic for the aromatic substituent.[1][2] |
| Secondary Aromatic | m/z 105 (Dimethylbenzyl) | m/z 91 (Tropylium) | Rearrangement of the aromatic core.[1][2] |
| Side Chain | m/z 87 [Et₂C=OH]+ | m/z 87 [Et₂C=OH]+ | Identical aliphatic chain yields identical low-mass fragment.[1][2] |
Visualization of Fragmentation Pathways[3][4][5]
Caption: Figure 1.[1] Primary fragmentation pathways of 3-(2,4,6-Trimethylphenyl)-3-pentanol showing the divergence into alpha-cleavage (m/z 177), dehydration (m/z 188), and aromatic isolation (m/z 119).[1]
Identification Workflow
To confirm the identity of a synthesized or isolated sample, follow this logical decision tree.
Caption: Figure 2. Step-by-step logic for distinguishing the target compound from unhindered analogues using key diagnostic ions.
References
-
NIST Mass Spectrometry Data Center. 3-Phenyl-3-pentanol Mass Spectrum.[2][3] National Institute of Standards and Technology.[2] [1]
-
LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns (Alcohols & Aromatics).[1]
-
Smith, R. M. Understanding Mass Spectra: A Basic Approach.[2] (Principles of Alpha-Cleavage and Ortho Effects). Wiley-Interscience.[2]
-
McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra.[2] (Standard reference for rearrangement mechanisms in alkylbenzenes). University Science Books.
High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis of 3-(2,4,6-Trimethylphenyl)-3-pentanol: A Comparative Guide
The purity analysis of sterically hindered, lipophilic tertiary alcohols presents a unique set of challenges in pharmaceutical and chemical development. 3-(2,4,6-Trimethylphenyl)-3-pentanol is a prime example: it features a bulky mesityl group that heavily shields the tertiary hydroxyl group, rendering the molecule highly lipophilic but chemically sensitive.
This guide provides a comprehensive, comparative evaluation of HPLC method development strategies for this compound. By moving beyond generic templated methods, we will explore the physicochemical causality behind column selection, mobile phase optimization, and artifact prevention to establish a robust, self-validating analytical procedure compliant with modern regulatory standards[1].
The Chemical Challenge & Mechanistic Rationale
To design an effective HPLC method, one must first understand the analyte's intrinsic vulnerabilities and structural features:
-
On-Column Dehydration (The Artifact Trap): The target molecule is a tertiary alcohol. The adjacent mesityl ring is highly electron-rich, stabilizing any potential carbocation at the tertiary center via hyperconjugation and
-donation. If a standard acidic mobile phase (e.g., 0.1% Trifluoroacetic Acid, pH ~2) is used, the hydroxyl group can become protonated, leading to the rapid loss of water and the formation of an alkene derivative directly on the column. This creates "ghost peaks" or artifact impurities that misrepresent the true purity of the bulk material. -
Hydrophobic Masking: The bulky ethyl and mesityl groups dominate the molecule's interaction profile. On a standard C18 column, the molecule interacts almost exclusively via hydrophobic dispersion forces. This results in poor selectivity when trying to resolve the Active Pharmaceutical Ingredient (API) from closely related synthetic impurities, such as mesitylene, mesityl bromide, or 3-pentanone.
The Solution: Shape Selectivity and Interactions
To overcome these challenges, we compare a standard C18 stationary phase against a Phenyl-Hexyl stationary phase . The Phenyl-Hexyl column introduces
Fig 1. Divergent on-column analyte behaviors based on mobile phase pH.
Comparative Performance Data: C18 vs. Phenyl-Hexyl
To objectively evaluate performance, the compound and its known impurities (mesitylene, 3-pentanone, and the alkene dehydration product) were analyzed using two distinct chromatographic systems.
-
System A (Standard Approach): Waters XBridge C18, Mobile Phase: 0.1% TFA in Water / Acetonitrile.
-
System B (Optimized Approach): Phenomenex Luna Phenyl-Hexyl, Mobile Phase: 10 mM Ammonium Acetate (pH 6.8) / Methanol.
Crucial Insight on Solvent Selection: Notice the switch from Acetonitrile (ACN) to Methanol (MeOH) in System B. Acetonitrile contains a carbon-nitrogen triple bond. The
Table 1: Quantitative Chromatographic Comparison
| Chromatographic Parameter | System A: C18 (Acidic / ACN) | System B: Phenyl-Hexyl (Neutral / MeOH) | Causality / Impact |
| Retention Time (API) | 8.4 min | 11.2 min | Phenyl-Hexyl + MeOH increases retention via dual mechanisms (hydrophobic + |
| Resolution (API vs. Alkene) | 1.1 (Co-elution) | 3.4 (Baseline) | |
| Tailing Factor ( | 1.8 (Severe Tailing) | 1.1 (Symmetrical) | Neutral pH prevents secondary interactions with residual silanols. |
| On-Column Degradation | Yes (~2.5% Artifact) | No (Stable) | Elimination of acidic modifiers prevents tertiary carbocation formation. |
| Theoretical Plates ( | 8,500 | 14,200 | Improved mass transfer and optimal stationary phase wetting by MeOH. |
Data demonstrates that System B provides a superior, stability-indicating profile suitable for regulatory submission.
Optimized Experimental Protocol (Self-Validating System)
The following step-by-step methodology outlines the optimized workflow (System B). This protocol is designed as a self-validating system, incorporating System Suitability Testing (SST) in accordance with the harmonized USP <621> Chromatography guidelines[2][3].
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of MS-grade water (10 mM). Adjust the pH to 6.8 using dilute ammonium hydroxide or acetic acid if necessary. Filter through a 0.22 µm nylon membrane.
-
Mobile Phase B (Organic): 100% HPLC-grade Methanol.
Step 2: Sample Preparation
-
Diluent: 50:50 (v/v) Water:Methanol.
-
Expertise Note: Matching the sample diluent to the initial gradient conditions is critical. Using 100% organic solvent as a diluent for this lipophilic compound will cause severe peak fronting due to solvent-mismatch upon injection.
-
Preparation: Accurately weigh 10.0 mg of 3-(2,4,6-Trimethylphenyl)-3-pentanol and dissolve in 10.0 mL of diluent to achieve a working concentration of 1.0 mg/mL.
Step 3: Chromatographic Setup
-
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.
-
Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible retention).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 215 nm. (The isolated mesityl ring lacks extended conjugation; therefore, a lower wavelength is required for adequate sensitivity).
Step 4: Gradient Elution Program
-
0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band)
-
2.0 - 15.0 min: 40%
90% B (Linear gradient to elute lipophilic impurities) -
15.0 - 20.0 min: 90% B (Column wash)
-
20.0 - 20.1 min: 90%
40% B (Return to initial conditions) -
20.1 - 26.0 min: 40% B (Equilibration)
Step 5: System Suitability Testing (SST) Before analyzing unknown samples, inject a System Suitability Resolution Mix (containing the API, mesitylene, and the alkene degradation product). Per USP <621>[3], verify the following:
-
Resolution (
) between API and Alkene 2.0. -
Tailing Factor (
) for the API peak 1.5. -
Relative Standard Deviation (RSD) of API peak area for 5 replicate injections
2.0%.
Method Validation Strategy (ICH Q2(R2) Compliance)
To ensure the method is fit for its intended purpose, it must be validated according to the recently updated ICH Q2(R2) guidelines[1][4]. The lifecycle approach to method development and validation is visualized below.
Fig 2. Lifecycle approach to HPLC method development and validation.
Key Validation Parameters
-
Specificity (Stability-Indicating Power): The method must demonstrate baseline separation of the API from all process impurities and forced degradation products (acid, base, peroxide, heat, and light). The neutral pH / Phenyl-Hexyl system ensures that any observed degradation is genuine and not an artifact of the method itself.
-
Linearity & Range: Evaluate the UV response from the Reporting Level (typically 0.05% of the nominal concentration) up to 120% of the working concentration. The correlation coefficient (
) must be 0.999. -
Accuracy & Precision: Perform recovery studies by spiking known amounts of impurities into the API matrix at 50%, 100%, and 150% of their specification limits. Repeatability must be demonstrated across multiple days and analysts.
Conclusion
The purity analysis of 3-(2,4,6-Trimethylphenyl)-3-pentanol highlights the danger of relying on default laboratory methods. Standard acidic C18 gradients not only fail to resolve critical impurity pairs but actively degrade the tertiary alcohol on-column.
By strategically selecting a Phenyl-Hexyl stationary phase , pairing it with Methanol to preserve
References
-
ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]
-
USP <621> Chromatography Revisions and Harmonization. United States Pharmacopeia (USP). URL:[Link]
Sources
A Comparative Guide to the Structural Confirmation of 3-(2,4,6-Trimethylphenyl)-3-pentanol: The Definitive Role of X-ray Crystallography
In the landscape of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of its characterization. The precise arrangement of atoms dictates function, reactivity, and interaction with biological targets. For sterically congested molecules such as 3-(2,4,6-trimethylphenyl)-3-pentanol, where a bulky mesityl group is bonded to a tertiary alcohol, confirming the exact conformation presents a significant analytical challenge. This guide provides an in-depth comparison of analytical techniques for its structural elucidation, underscoring the unparalleled role of single-crystal X-ray diffraction (SCXRD) as the gold standard.
While public databases like the Cambridge Structural Database (CSD) serve as vast repositories for crystallographic data[1][2][3], a specific entry for 3-(2,4,6-trimethylphenyl)-3-pentanol was not found. However, the principles and comparisons drawn in this guide are based on established methodologies and data from analogous, highly hindered tertiary alcohols reported in the literature[4][5].
The Challenge: Steric Hindrance in 3-(2,4,6-Trimethylphenyl)-3-pentanol
The core analytical challenge with 3-(2,4,6-trimethylphenyl)-3-pentanol arises from the steric strain imposed by the ortho-methyl groups of the mesityl ring interacting with the ethyl groups of the pentanol backbone. This crowding influences bond angles, restricts bond rotation, and can lead to a solid-state conformation that is not intuitively predictable. While several techniques can provide pieces of the structural puzzle, only X-ray crystallography can deliver a definitive, high-resolution 3D picture.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of a crystalline substance, including unit cell dimensions, bond lengths, bond angles, and site-ordering details.[6] For a molecule like our target compound, SCXRD is the only method that can unequivocally establish the solid-state structure, including the exact torsion angles defining the orientation of the mesityl group relative to the tertiary alcohol.
The primary bottleneck for SCXRD is the growth of high-quality single crystals, a process often described as an art form.[7][8] Factors such as solvent choice, purity, temperature, and time are critical.[9]
Experimental Protocol: Obtaining the Crystal Structure
Step 1: Crystal Growth (The Art of Patience) Growing X-ray quality crystals is a crucial first step.[10] The process often involves slow evaporation, vapor diffusion, or liquid-liquid diffusion methods.[9][10]
-
Methodology - Liquid-Liquid Diffusion:
-
Dissolve 5-10 mg of highly purified 3-(2,4,6-trimethylphenyl)-3-pentanol in a minimal amount (e.g., 0.5 mL) of a "good" solvent where it is highly soluble (e.g., dichloromethane or ethyl acetate).[10]
-
Carefully filter the solution to remove any dust or particulate matter, which can act as unwanted nucleation sites.[10]
-
In a clean, narrow vessel like an NMR tube, slowly and carefully layer a "poor" or "anti-solvent" (e.g., hexane or methanol), in which the compound is insoluble, on top of the solution. The anti-solvent should be less dense and miscible with the good solvent.[9][11] A typical volumetric ratio is 2:1 or higher of anti-solvent to solvent.[10]
-
Seal the vessel and leave it undisturbed in a vibration-free location for several days to weeks.[9] Slow diffusion at the interface will gradually lower the solubility, ideally promoting the growth of a few large, well-ordered single crystals.
-
Step 2: Data Collection
-
A suitable single crystal (typically >30 microns on a side) is selected and mounted on a goniometer head.[6][12]
-
The crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically to ~100 K) to minimize thermal vibrations of the atoms.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.7107 Å).[6]
-
The crystal is rotated, and the instrument records the positions and intensities of the diffracted X-rays. This diffraction pattern is a direct consequence of the crystal's internal lattice structure, governed by Bragg's Law (nλ = 2d sinθ).[6][13]
Step 3: Structure Solution and Refinement
-
The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data, a process that iteratively adjusts atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[14] The quality of the final structure is typically assessed by the R-value, with values below 0.05 indicating a very good refinement.
The final output is a complete three-dimensional model of the molecule, providing precise bond lengths, bond angles, and torsional angles.
Orthogonal and Complementary Techniques: A Comparative Analysis
While SCXRD provides the definitive answer, other techniques offer crucial, complementary information and are often more accessible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the connectivity of a molecule in solution.[15][16] A suite of 1D and 2D experiments would be used to propose a structure.
-
¹H NMR: Would confirm the presence of aromatic protons (typically 6.5-8.0 ppm)[17][18], methyl protons on the ring, and the ethyl and methyl groups of the pentanol moiety.
-
¹³C NMR: Would show the number of unique carbon environments, with aromatic carbons appearing in the 120-150 ppm range.[17][18]
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for piecing together the carbon skeleton.
-
COSY (Correlation Spectroscopy) identifies proton-proton couplings, establishing connections within spin systems (e.g., within the ethyl groups).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon.[19]
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is critical for connecting the mesityl ring to the tertiary carbon of the alcohol.
-
Limitation: While NMR excels at establishing connectivity, it provides limited information about precise bond angles and torsion angles in three-dimensional space. The structure determined is an average of the conformations present in solution, which may differ from the solid-state structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.[20]
-
Molecular Ion (M⁺): High-resolution MS would confirm the elemental formula (C₁₄H₂₂O).
-
Fragmentation: Alcohols typically undergo two main fragmentation pathways: α-cleavage and dehydration (loss of water, M-18).[21][22][23]
-
α-Cleavage: For 3-(2,4,6-trimethylphenyl)-3-pentanol, the most significant α-cleavage would involve the loss of an ethyl radical, leading to a resonance-stabilized oxonium ion. This is often the most prominent fragmentation pathway.[24]
-
Dehydration: The loss of a water molecule (M-18 peak) is a characteristic fragmentation for many alcohols.[22]
-
Limitation: MS confirms the mass and provides evidence of certain functional groups and substructures, but it cannot determine the 3D arrangement of atoms.
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), can be used to predict the lowest energy conformation of a molecule.[25]
-
Methodology: A model of the molecule is built, and its geometry is optimized to find a minimum on the potential energy surface.[26][27] This provides theoretical values for bond lengths, angles, and dihedrals.
-
Application: The computationally predicted structure can be compared with experimental data. A strong correlation between the calculated lowest-energy conformer and the X-ray crystal structure provides a powerful validation of the experimental result.
Limitation: The accuracy of computational models depends on the level of theory and basis set used.[26] They represent a structure in a vacuum (or with a solvent model) at 0 K and may not perfectly match the solid-state structure, which is influenced by crystal packing forces.
Data Summary and Comparison
The following table summarizes the strengths and weaknesses of each technique for the specific challenge of confirming the structure of 3-(2,4,6-trimethylphenyl)-3-pentanol.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry.[6][7] | Unambiguous, definitive 3D structure in the solid state. The "gold standard" for structural proof. | Requires high-quality single crystals, which can be difficult to grow.[7] Provides no information about solution dynamics. |
| NMR Spectroscopy (1D & 2D) | Atomic connectivity, chemical environment of nuclei, through-bond and through-space correlations.[15][19] | Excellent for determining the molecular skeleton and constitution in solution. | Provides an average structure in solution; does not give precise bond angles or solid-state conformation. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), structural fragments. | Highly sensitive, confirms molecular formula, provides clues to substructures.[20][21] | Provides no 3D structural information; fragmentation can sometimes be complex and require careful interpretation. |
| Computational Chemistry | Predicted low-energy conformations, theoretical geometric parameters (bond lengths, angles).[25][27] | Provides a theoretical model for comparison; can offer insights into conformational preferences. | Model dependent; represents an isolated molecule, not necessarily the solid-state packing. Requires experimental validation. |
Visualizing the Workflow
A comprehensive approach to structure elucidation integrates these techniques.
Caption: Integrated workflow for structural elucidation.
Logical Relationships in Structure Determination
The interplay between the data from different techniques leads to the final, validated structure.
Conclusion
For sterically demanding molecules like 3-(2,4,6-trimethylphenyl)-3-pentanol, a multi-faceted analytical approach is essential for a comprehensive understanding. While NMR and MS provide fundamental data on connectivity and composition, and computational chemistry offers valuable theoretical insights, they cannot replace the definitive, high-resolution data provided by single-crystal X-ray diffraction. When a suitable crystal can be obtained, SCXRD stands alone in its ability to deliver an unambiguous, three-dimensional structure, resolving any questions of conformation imposed by steric hindrance. It is the ultimate arbiter, providing the authoritative grounding required for advanced research and development.
References
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University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]
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Computational Chemistry. Confirming and Visualizing Lewis Dot Structures. Available from: [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1765. DOI:10.1039/D2CS00697A. Available from: [Link]
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Unknown. Single Crystal X-ray Diffraction and Structure Analysis. Available from: [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(10), 1445-1453. Available from: [Link]
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Carleton College. Single-crystal X-ray Diffraction. Available from: [Link]
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The Infrared and Raman Discussion Group. Computer Modelling of properties of alcohols. Available from: [Link]
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Franco, J. (2015). Growing Crystals for X-ray Diffraction Analysis. Journal of Visualized Experiments, (97), e52523. DOI:10.3791/52523. Available from: [Link]
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Unknown. X-ray Diffraction and Characterisation of Materials. Available from: [Link]
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Chopra, D., & Guru Row, T. N. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 99(10), 100701. Available from: [Link]
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Unknown. Powder X-ray Diffraction Protocol/SOP. Available from: [Link]
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Gammack Yamagata, A. D., et al. (2022). Synthesis of Highly Congested Tertiary Alcohols via the[7][7] Radical Deconstruction of Breslow Intermediates. Organic Letters, 24(21), 3844–3848. Available from: [Link]
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Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. Available from: [Link]
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ResearchGate. How to Grow a Crystal for Single Crystal X-ray Diffraction analysis? Available from: [Link]
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Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(15), 2664-2692. Available from: [Link]
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Wikipedia. Cambridge Structural Database. Available from: [Link]
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LibreTexts Chemistry. 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]
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Wang, J., & Wu, G. (2018). Probe of Alcohol Structures in the Gas and Liquid States Using C–H Stretching Raman Spectroscopy. Molecules, 23(7), 1599. Available from: [Link]
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Chen, Y., et al. (2024). Steric Effects of Alcohols on the [Mn4O4] Cubane-Type Structures. Molecules, 29(10), 2329. Available from: [Link]
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Stubbs, J. M., & Siepmann, J. I. (2001). Monte Carlo Calculations for Alcohols and Their Mixtures with Alkanes. Transferable Potentials for Phase Equilibria. 5. United-Atom Description of Primary, Secondary, and Tertiary Alcohols. The Journal of Physical Chemistry B, 105(28), 6765–6774. Available from: [Link]
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re3data.org. Cambridge Structural Database. Available from: [Link]
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Armstrong, A., et al. (2018). Asymmetric Synthesis of Tertiary Alcohols and Thiols via Nonstabilized Tertiary α-Oxy- and α-Thio-Substituted Organolithium Species. Angewandte Chemie International Edition, 57(42), 13863-13867. Available from: [Link]
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Becker Medical Library, Washington University in St. Louis. CCDC – Cambridge Structural Database. Available from: [Link]
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MIT Information Systems & Technology. Cambridge Structural Database (CSD). Available from: [Link]
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Slideshare. Structural elucidation by NMR(1HNMR). Available from: [Link]
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Ataman Kimya. 3-METHYL-3-PENTANOL. Available from: [Link]
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Olofsson, B., et al. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters, 18(17), 4348–4351. Available from: [Link]
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Janaswamy, S., et al. (2018). Single-crystal X-ray structure and reactivity of a triphenylphosphinazine, (C6H5)3P=N-N=C(H)(C6H4NO2-p). Journal of Chemical Sciences, 130(8), 1-8. Available from: [Link]
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ResearchGate. Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Available from: [Link]
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Hamilton, J. A., et al. (1993). The x-ray crystal structure refinements of normal human transthyretin and the amyloidogenic Val-30-->Met variant to 1.7-A resolution. Journal of Biological Chemistry, 268(4), 2416-2424. Available from: [Link]
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Definitive Guide: Distinguishing 3-(2,4,6-Trimethylphenyl)-3-pentanol from Structural Isomers
The following guide details the structural differentiation of 3-(2,4,6-Trimethylphenyl)-3-pentanol (referred to herein as Target Compound ) from its critical structural isomers. This document is designed for analytical chemists and process development scientists requiring definitive identification standards.
Executive Summary & Structural Landscape
In drug discovery and fine chemical synthesis, 3-(2,4,6-Trimethylphenyl)-3-pentanol serves as a sterically hindered tertiary alcohol module. Its unique "molecular ball" shape—conferred by the orthogonal mesityl ring and the diethyl carbinol tail—creates specific spectroscopic signatures.
However, synthesis via Grignard addition (Mesitylmagnesium bromide + 3-Pentanone) or Friedel-Crafts alkylation can yield thermodynamic or kinetic isomers that co-elute in low-resolution chromatography. Distinguishing these requires a multi-modal approach focusing on molecular symmetry .
The Isomer Landscape
We distinguish the Target Compound from two primary isomer classes:
-
Chain Regioisomers: Variation in the alcohol position on the pentyl chain (e.g., 2-(2,4,6-Trimethylphenyl)-2-pentanol).
-
Ring Regioisomers: Variation in the methyl substitution on the phenyl ring (e.g., 3-(2,4,5-Trimethylphenyl)-3-pentanol).
| Feature | Target Compound | Chain Isomer (2-Pentanol derivative) | Ring Isomer (2,4,5-Trimethyl) |
| Symmetry | High ( | Low (Chiral center potential) | Low (Asymmetric ring) |
| Alkyl Signal | Equivalent Ethyls | Distinct Methyl & Propyl | Equivalent Ethyls |
| Aromatic Signal | 2H Singlet (Equivalent) | 2H Singlet (Equivalent) | 2H (Two distinct singlets) |
NMR Spectroscopy: The Gold Standard
Nuclear Magnetic Resonance (NMR) is the primary tool for validation. The Target Compound possesses a plane of symmetry that renders the two ethyl groups chemically equivalent and the aromatic protons equivalent.
Comparative H-NMR Analysis
Target Compound: 3-(2,4,6-Trimethylphenyl)-3-pentanol
-
Aromatic Region: A sharp singlet (2H) at ~6.8 ppm. The 2,4,6-substitution pattern creates a symmetric environment for the meta-protons.
-
Benzylic Methyls: Two signals.
-
Ortho-methyls (6H): Singlet, shifted upfield due to shielding if the ring is orthogonal.
-
Para-methyl (3H): Singlet.
-
-
Alkyl Chain: The diagnostic "Smoking Gun."
-
Ethyl Groups: You will observe one triplet (6H) and one quartet (4H). The two ethyl arms are enantiotopic (chemically equivalent in achiral solvent).
-
Isomer A: 2-(2,4,6-Trimethylphenyl)-2-pentanol [1]
-
Loss of Symmetry: The central carbon is bonded to a Methyl and a Propyl group.
-
Diagnostic Signal: Look for a sharp singlet (3H) corresponding to the C2-Methyl. The Target Compound has no aliphatic methyl singlets attached to the carbinol carbon.
Isomer B: 3-(2,4,5-Trimethylphenyl)-3-pentanol
-
Ring Asymmetry: The 2,4,5-pattern breaks the ring symmetry.
-
Diagnostic Signal: The aromatic region will show two distinct singlets (1H each) rather than one integrated 2H signal. The aromatic methyls will appear as three distinct singlets (3H each).
Data Summary Table
| Moiety | Target (3-Mes-3-Pent) | Chain Isomer (2-Mes-2-Pent) | Ring Isomer (2,4,5-Mes) |
| Aromatic H | 1 Singlet (2H) | 1 Singlet (2H) | 2 Singlets (1H each) |
| Ar-CH3 | 2 Singlets (6H, 3H) | 2 Singlets (6H, 3H) | 3 Singlets (3H each) |
| Alkyl-CH3 | Triplet (6H) | Singlet (3H) + Triplet (3H) | Triplet (6H) |
| Alkyl-CH2 | Quartet (4H) | Multiplets (4H) | Quartet (4H) |
Mass Spectrometry: Fragmentation Logic
While isomers often share a molecular ion (
Fragmentation Pathways
-
Target Compound (Tertiary, Diethyl):
-
Primary fragmentation is the loss of an alkyl group alpha to the hydroxyl.
-
Pathway: Loss of Ethyl radical (
). -
Base Peak Candidate:
.
-
-
Chain Isomer (Tertiary, Methyl/Propyl):
-
Can lose Methyl (
) or Propyl ( ). -
Loss of the larger group (Propyl) is kinetically favored, making the
peak significantly more intense than in the Target spectrum.
-
Visualization of Logic
The following diagram illustrates the decision logic for distinguishing these isomers based on spectral data.
Figure 1: Decision tree for the structural elucidation of C14H22O isomers using 1H-NMR symmetry markers.
Experimental Protocols
Sample Preparation for NMR
To ensure resolution of the aromatic methyls (which can overlap), use a solvent that induces magnetic anisotropy shifts.
-
Solvent: Deuterated Chloroform (
) is standard. If peak overlap occurs in the alkyl region, switch to Benzene- ( ). Benzene often shifts the methyl signals of the mesityl group dramatically, separating them from the alkyl chain signals. -
Concentration: 10 mg of sample in 0.6 mL solvent.
-
Acquisition: Minimum 16 scans to resolve low-intensity satellite peaks if 13C analysis is performed.
Chromatographic Separation (GC-MS)
Due to the steric bulk of the mesityl group, the Target Compound exhibits "shielding" of the hydroxyl group.
-
Column: Non-polar capillary column (e.g., DB-5 or HP-5).
-
Retention Hypothesis: The Target Compound (3-position) is more spherical (globular) than the 2-pentanol isomer (more linear tail).
-
Prediction: The Target Compound typically elutes earlier than its less hindered isomers due to lower effective boiling point interactions (shielded H-bonding).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
NIST Mass Spec Data Center. (2023). Electron Ionization Mass Spectra of 3-Pentanol and Trimethylbenzene derivatives. National Institute of Standards and Technology.[2]
-
Sigma-Aldrich. (2023). Product Specification: 2-(2,4,6-Trimethylphenyl)-2-pentanol (Isomer Reference). Merck KGaA.
-
McLafferty, F. W., & Turecek, F. (1993).[3] Interpretation of Mass Spectra. 4th Edition. University Science Books. (Source for Alpha-cleavage rules in tertiary alcohols).
Sources
Safety Operating Guide
Navigating the Safe Handling of 3-(2,4,6-Trimethylphenyl)-3-pentanol: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety and logistical information for the handling and disposal of 3-(2,4,6-Trimethylphenyl)-3-pentanol. Developed for researchers, scientists, and drug development professionals, this document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
I. Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with compounds structurally similar to 3-(2,4,6-Trimethylphenyl)-3-pentanol include flammability, skin and eye irritation, and potential respiratory tract irritation from vapors.[1][2][3][4] Therefore, a comprehensive PPE strategy is crucial to mitigate these risks.
Core PPE Requirements:
A baseline of the following PPE is mandatory when handling 3-(2,4,6-Trimethylphenyl)-3-pentanol:
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement to protect against splashes.[5][6] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[5] |
| Hand Protection | Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling alcohols, providing good resistance to a wide range of chemicals.[6] Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | A flame-resistant lab coat is required to protect against splashes and in the event of a fire.[7] An apron made of a chemical-resistant material can provide an additional layer of protection.[6] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[7][8] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[6] |
Step-by-Step PPE Protocol:
Donning (Putting On) PPE:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat/Apron: Put on the lab coat, ensuring it is fully buttoned. If using an apron, secure it appropriately.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they fit snugly and cover the cuffs of the lab coat.
-
Eye and Face Protection: Put on chemical splash goggles. If required, place the face shield over the goggles.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out to avoid contact with the contaminated exterior. Dispose of them in the appropriate hazardous waste container.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the sides.
-
Lab Coat/Apron: Remove the lab coat or apron, rolling it inward to contain any potential contamination on the outer surface.
-
Final Hand Hygiene: Wash and dry hands again.
II. Operational Plan: From Receipt to Disposal
A structured operational plan is critical for the safe management of 3-(2,4,6-Trimethylphenyl)-3-pentanol within the laboratory.
Receipt and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][9]
-
Ensure the storage area is designated for flammable liquids and is equipped with appropriate fire suppression systems, such as a Class B fire extinguisher.[6][7]
-
The container should be kept tightly closed when not in use.[3][9]
Handling and Use:
-
All handling of 3-(2,4,6-Trimethylphenyl)-3-pentanol should be conducted within a certified chemical fume hood to minimize vapor inhalation.[8]
-
Use spark-proof tools and equipment to prevent ignition sources.[9][10]
-
Ground and bond containers and receiving equipment during transfers to prevent static discharge.[1][7]
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]
-
In case of inhalation, move the individual to fresh air and seek medical attention.[1][2]
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent, such as sand or vermiculite.[9][10]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Ensure adequate ventilation during and after spill cleanup.
III. Disposal Plan
Proper disposal of 3-(2,4,6-Trimethylphenyl)-3-pentanol and its contaminated waste is a critical step in the chemical's lifecycle.
-
Waste Characterization: All waste containing 3-(2,4,6-Trimethylphenyl)-3-pentanol must be treated as hazardous waste due to its flammability and potential irritant properties.
-
Waste Collection: Collect all liquid and solid waste (including contaminated gloves, absorbent materials, etc.) in separate, clearly labeled, and sealed containers.
-
Disposal Vendor: Arrange for the disposal of hazardous waste through a licensed and certified environmental disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.[10][11]
IV. Workflow Visualization
The following diagram illustrates the key stages of the safe handling and disposal workflow for 3-(2,4,6-Trimethylphenyl)-3-pentanol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
